Marbofloxacin-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19FN4O4 |
|---|---|
Molecular Weight |
370.40 g/mol |
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
InChI Key |
BPFYOAJNDMUVBL-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Marbofloxacin-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Marbofloxacin-d8, a deuterated internal standard of the synthetic fluoroquinolone antibiotic, Marbofloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound and its non-deuterated counterpart, Marbofloxacin. Data for Marbofloxacin is included for reference, as the physicochemical properties of isotopically labeled compounds are generally very similar to the unlabeled form.
| Property | Value (this compound) | Value (Marbofloxacin) | Source(s) |
| Chemical Formula | C₁₇H₁₁D₈FN₄O₄ | C₁₇H₁₉FN₄O₄ | [1][2][3][4] |
| Molecular Weight | 370.40 g/mol | 362.36 g/mol | [1][2][4] |
| CAS Number | 1185053-37-5 | 115550-35-1 | [1][3][5] |
| Appearance | Off-White to Yellow Solid | White to slightly yellowish crystalline powder | [3][6] |
| Melting Point | Not explicitly reported | 268-269 °C (decomposes) | [7][8] |
| Boiling Point | Not explicitly reported | 571 °C (Predicted) | [7] |
| Solubility | Soluble in DMSO and a 1:1 mixture of Methanol:Water.[9] | Soluble in DMSO (~25 mg/mL), Dimethylformamide (~30 mg/mL), Ethanol (~1 mg/mL), and PBS (pH 7.2, ~5 mg/mL).[10] Limited solubility in water.[6] | [6][9][10] |
| pKa | Not explicitly reported | 6.02 ± 0.20 (Predicted) | [8] |
Mechanism of Action
Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication.[11][12] The primary targets are DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[12][13][14] Inhibition of these enzymes leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[12][13]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Marbofloxacin D8 | CAS No- 1185053-37-5 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | CAS 1185053-37-5 | LGC Standards [lgcstandards.com]
- 6. Page loading... [guidechem.com]
- 7. Marbofloxacin CAS#: 115550-35-1 [m.chemicalbook.com]
- 8. Marbofloxacin | 115550-35-1 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 12. egnlab.com [egnlab.com]
- 13. youtube.com [youtube.com]
- 14. selleckchem.com [selleckchem.com]
Marbofloxacin-d8: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key analytical parameters and methodologies detailed in a typical Certificate of Analysis (CofA) for Marbofloxacin-d8. This compound is the deuterated analog of Marbofloxacin, a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] As a stable isotope-labeled internal standard, this compound is critical for accurate quantification of Marbofloxacin in biological matrices during pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[3] This document outlines the essential data, experimental protocols, and quality control workflows associated with ensuring the identity, purity, and isotopic enrichment of this reference standard.
Quantitative Data Summary
A Certificate of Analysis for this compound provides critical quantitative data that confirms its identity and quality. The following tables summarize the typical specifications for this reference material.
Table 1: General Information
| Parameter | Specification | Source |
| Chemical Name | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][4][5][6]benzoxadiazine-6-carboxylic acid | [7] |
| CAS Number | 1185053-37-5 | [8] |
| Unlabeled CAS | 115550-35-1 | [8] |
| Molecular Formula | C₁₇H₁₁D₈FN₄O₄ | [7] |
| Molecular Weight | 370.40 g/mol | [8] |
Table 2: Quality Control Specifications
| Test | Specification | Typical Method | Source |
| Chemical Purity | >95% | HPLC | [8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | Mass Spectrometry or NMR | [7] |
| Storage Temp. | +4°C | N/A | [8] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in a typical Certificate of Analysis for this compound.
Identification
2.1.1. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.
-
MS Parameters :
-
Ionization Mode : Positive ESI is commonly used.
-
Scan Mode : Full scan mode is used to determine the mass of the parent ion.
-
Collision Energy : For fragmentation analysis (MS/MS), a collision energy of approximately 30 eV is applied.[9]
-
-
Expected Results : The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound. The fragmentation pattern should be consistent with the known structure of Marbofloxacin.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for determining the positions of deuterium labeling.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation : The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Experiments :
-
¹H NMR : This spectrum is used to identify the presence and chemical environment of any non-deuterated protons.
-
¹³C NMR : Provides information on the carbon skeleton of the molecule.
-
²H NMR : Directly detects the deuterium nuclei, confirming the sites of deuteration.
-
-
Expected Results : The ¹H NMR spectrum will show a significant reduction or absence of signals at the positions where deuterium has been incorporated. The ²H NMR spectrum will show signals corresponding to the deuterated positions.
Purity Determination
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical purity of this compound by separating it from any impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically around 1.0 mL/min.
-
Detection : UV detection at a wavelength of approximately 295 nm.[9]
-
-
Quantification : The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Isotopic Purity Assessment
2.3.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a precise method for determining the isotopic distribution and calculating the isotopic purity of this compound.
-
Methodology : A full scan mass spectrum of the sample is acquired. The relative intensities of the isotopic peaks (d₀ to d₈) are measured.
-
Calculation : The isotopic purity is calculated by summing the intensities of the deuterated species (d₁-d₈) and dividing by the sum of the intensities of all isotopic species (d₀-d₈).[10]
2.3.2. Quantitative NMR (qNMR)
qNMR can also be used to determine the degree of deuteration by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated reference standard.[11]
Workflow and Pathway Diagrams
The following diagrams illustrate the typical workflow for the analysis of a this compound reference standard and the mechanism of action of fluoroquinolones.
Caption: Workflow for this compound Analysis.
Caption: Marbofloxacin's Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. veeprho.com [veeprho.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | CAS 1185053-37-5 | LGC Standards [lgcstandards.com]
- 9. massbank.eu [massbank.eu]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled Marbofloxacin: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of deuterium-labeled marbofloxacin for research purposes. Marbofloxacin, a third-generation fluoroquinolone antibiotic exclusively for veterinary use, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3] Deuterium-labeled analogs of marbofloxacin serve as invaluable tools in pharmacokinetic (PK) and metabolic studies, offering a robust internal standard for quantitative analysis by mass spectrometry. This guide details the synthesis, mechanism of action, metabolic pathways, and experimental applications of deuterium-labeled marbofloxacin, providing researchers with the foundational knowledge to effectively utilize this compound in their studies.
Introduction to Marbofloxacin
Marbofloxacin is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics.[4][5] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are crucial for DNA replication, transcription, and repair.[1][2] This disruption of DNA synthesis leads to rapid, concentration-dependent bacterial cell death.[4][6] Marbofloxacin is active against a wide range of Gram-negative and Gram-positive bacteria.[5]
Table 1: Physicochemical Properties of Marbofloxacin
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉FN₄O₄ | [4] |
| Molecular Weight | 362.36 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [2] |
| Solubility | Freely soluble in ethanol and water (5:5%) | [2] |
| pKa | 5.38 and 6.16 | [6] |
Deuterium-Labeled Marbofloxacin: Synthesis and Advantages
The synthesis of deuterium-labeled marbofloxacin is not explicitly detailed in publicly available literature. However, general methods for deuterium labeling of organic compounds can be applied. A common and efficient method involves the direct exchange of hydrogen atoms with deuterium atoms.[7] This can be achieved through various techniques such as acid or base-catalyzed exchange, or transition metal-catalyzed reactions using a deuterium source like deuterium oxide (D₂O).[8][9] For marbofloxacin, strategic labeling on metabolically stable positions is crucial to prevent in-vivo H/D exchange, which could compromise its use as an internal standard.[8]
Advantages of Deuterium-Labeled Internal Standards:
-
Co-elution with Analyte: Deuterium-labeled standards co-elute with the unlabeled drug in liquid chromatography (LC), compensating for matrix effects and variations in ionization efficiency during mass spectrometry (MS) analysis.[10]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods.[10][11]
-
Reduced Matrix Effects: It helps to mitigate the impact of sample matrix components that can interfere with the analyte's signal.[10]
Mechanism of Action
Marbofloxacin exerts its bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, marbofloxacin leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[1][2]
Caption: Mechanism of action of Marbofloxacin.
Metabolism and Pharmacokinetics
Marbofloxacin is metabolized in the liver, with the primary metabolite being N-desmethyl-marbofloxacin.[12] Both marbofloxacin and its N-desmethyl metabolite are microbiologically active.[12] The drug is primarily excreted through the kidneys.[12] Pharmacokinetic parameters of marbofloxacin have been studied in various animal species.
Table 2: Pharmacokinetic Parameters of Marbofloxacin in Dogs (2 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (p.o.) | Reference |
| Cmax (µg/mL) | - | 1.4 | [13] |
| Tmax (h) | - | 2.5 | [13] |
| t½β (h) | 12.4 | - | [13] |
| AUC₀₋₂₄ (µg·h/mL) | 13.5 ± 3.4 | - | [14] |
| Bioavailability (%) | - | ~100 | [13] |
| Volume of Distribution (Vd) (L/kg) | 1.9 - 2.45 | - | [13][14] |
| Total Body Clearance (Clt) (L/h·kg) | 0.10 | - | [13] |
Experimental Protocols
Deuterium-labeled marbofloxacin is a critical tool for conducting accurate pharmacokinetic and bioequivalence studies.
Pharmacokinetic Study Workflow
A typical pharmacokinetic study involves the administration of marbofloxacin to subject animals, followed by the collection of biological samples (e.g., plasma, urine) at various time points. The concentration of marbofloxacin in these samples is then determined using a validated analytical method, such as LC-MS/MS, with deuterium-labeled marbofloxacin as the internal standard.
Caption: Workflow for a pharmacokinetic study.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of marbofloxacin in biological matrices due to its high sensitivity and selectivity.[2][15]
A. Sample Preparation:
-
To a 200 µL aliquot of plasma, add 20 µL of the deuterium-labeled marbofloxacin internal standard solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the sample and then add 1 mL of heptane for liquid-liquid extraction.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[10]
B. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 3.0 x 100 mm, 3 µm) is typically used.[15]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[15]
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is generally employed.
C. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both marbofloxacin and its deuterium-labeled internal standard.
Table 3: Example MRM Transitions for Marbofloxacin and a Putative Deuterium-Labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Marbofloxacin | 363.1 | 320.1 |
| Marbofloxacin-d₃ | 366.1 | 323.1 |
(Note: The exact m/z values for the deuterium-labeled analog will depend on the position and number of deuterium atoms incorporated.)
Conclusion
Deuterium-labeled marbofloxacin is an essential tool for researchers in drug development and veterinary medicine. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, metabolic, and bioequivalence studies. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental applications of deuterium-labeled marbofloxacin, empowering researchers to advance their understanding of this important veterinary antibiotic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 5. Veterinary drug Marbofloxacin: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. hwb.gov.in [hwb.gov.in]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Home - Cerilliant [cerilliant.com]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Pharmacokinetics of marbofloxacin in dogs after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecronicon.net [ecronicon.net]
- 15. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Precision: A Technical Guide to Marbofloxacin-d8 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of drug development and veterinary medicine, the pursuit of accuracy and precision is paramount. This technical guide delves into the core mechanism and practical application of Marbofloxacin-d8, a deuterated stable isotope-labeled internal standard, pivotal for the accurate quantification of the veterinary fluoroquinolone antibiotic, Marbofloxacin. This document provides an in-depth exploration of the underlying principles, detailed experimental methodologies, and the critical role of this compound in mitigating analytical variability, thereby ensuring the integrity of pharmacokinetic, toxicokinetic, and residue analysis studies.
The Imperative for Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues. Despite its high sensitivity and selectivity, the accuracy and precision of LC-MS/MS measurements can be compromised by several factors, including:
-
Sample Preparation Variability: Inconsistent recovery during extraction, dilution errors, and analyte degradation.
-
Matrix Effects: Co-eluting endogenous components in the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.
-
Instrumental Fluctuations: Variations in injection volume, ionization efficiency, and detector response over time.
To compensate for these potential sources of error, an internal standard (IS) is introduced into all samples, including calibration standards and quality control samples, at a known and constant concentration. The IS should ideally mimic the physicochemical properties of the analyte of interest as closely as possible. By calculating the ratio of the analyte's response to the IS's response, the aforementioned variabilities can be effectively normalized, leading to significantly improved accuracy and precision of the analytical method.
This compound: The Ideal Internal Standard for Marbofloxacin Analysis
This compound is the deuterium-labeled analogue of Marbofloxacin, a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine. In this compound, eight hydrogen atoms in the piperazinyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically and structurally nearly identical to Marbofloxacin but has a higher molecular weight.
The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the "gold standard" in quantitative bioanalysis for several key reasons:
-
Co-elution with the Analyte: Due to their almost identical physicochemical properties, Marbofloxacin and this compound exhibit nearly identical retention times during chromatographic separation. This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: As they have the same chemical structure, they are expected to have the same ionization efficiency in the mass spectrometer's ion source. Any ion suppression or enhancement caused by the matrix will affect both compounds to a similar extent.
-
Comparable Extraction Recovery: During sample preparation procedures such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, this compound will have a recovery rate that is virtually identical to that of Marbofloxacin.
By using the ratio of the peak area of Marbofloxacin to the peak area of this compound for quantification, the method becomes robust against variations in sample preparation, matrix effects, and instrument response.
Core Mechanism: Isotope Dilution Mass Spectrometry
The principle behind using this compound as an internal standard is isotope dilution mass spectrometry (IDMS). This is a method of quantitative analysis where a known amount of an isotopically enriched compound (the internal standard) is added to a sample. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z).
The quantification is based on the following relationship:
(Response Analyte / Response IS) = k * (Concentration Analyte / Concentration IS)
Where:
-
Response Analyte and Response IS are the peak areas of the analyte and the internal standard, respectively.
-
Concentration Analyte and Concentration IS are their respective concentrations.
-
k is the response factor, which is determined from a calibration curve.
Since the concentration of the internal standard is known and constant, the concentration of the analyte in an unknown sample can be accurately determined by measuring the response ratio and interpolating from a calibration curve prepared with known concentrations of the analyte and the same constant concentration of the internal standard.
Figure 1. Logical workflow for quantification using an internal standard.
Experimental Protocols
While specific protocols can vary between laboratories and matrices, the following sections outline a generalized yet detailed methodology for the quantification of Marbofloxacin in biological matrices using this compound as an internal standard, based on common practices in the field.
Materials and Reagents
-
Standards: Marbofloxacin (analytical grade), this compound (isotopic purity >98%)
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid, Acetic acid, Ammonium formate (analytical grade)
-
Biological Matrix: Blank plasma, tissue homogenate, or urine from the species of interest.
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Marbofloxacin and this compound and dissolve in 10 mL of methanol to obtain primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Marbofloxacin by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
Sample Preparation (Example: Plasma)
The choice of sample preparation technique depends on the complexity of the matrix and the desired limit of quantification. Protein precipitation is a common and straightforward method for plasma samples.
-
Aliquoting: Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Spiking: Add 10 µL of the this compound internal standard working solution to each tube (except for double blank samples). For calibration standards and QCs, add the appropriate volume of Marbofloxacin working standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Figure 2. Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions (Illustrative Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Marbofloxacin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 363.1 → 320.1)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 371.2 → 328.1)
-
Data Presentation: Method Validation Parameters
A robust and reliable bioanalytical method requires thorough validation. The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method for Marbofloxacin, illustrating the performance characteristics when an appropriate internal standard is used. The data presented here are representative and based on published studies of Marbofloxacin analysis, which demonstrate the expected performance of a method employing a deuterated internal standard.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 1 - 5000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ (1) | < 15% | ± 15% | < 15% | ± 15% |
| Low QC (3) | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC (500) | < 10% | ± 10% | < 10% | ± 10% |
| High QC (4000) | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Marbofloxacin | 85 - 95% | 0.95 - 1.05 | 0.98 - 1.02 |
| This compound | 85 - 95% | 0.95 - 1.05 | N/A |
Conclusion
This compound serves as an indispensable tool in the precise and accurate quantification of Marbofloxacin in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow it to effectively compensate for variability in sample preparation, matrix effects, and instrumental response. The implementation of this compound in a validated LC-MS/MS method, as outlined in this guide, provides researchers, scientists, and drug development professionals with a robust and reliable analytical workflow. This, in turn, ensures the generation of high-quality data that is essential for making critical decisions in drug safety, efficacy, and regulatory submissions. The use of such stable isotope-labeled internal standards remains a cornerstone of modern bioanalytical science, underpinning the integrity and reproducibility of quantitative studies.
Technical Guide: Solubility of Marbofloxacin-d8 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Marbofloxacin-d8 in various organic solvents. The information is intended to assist researchers and professionals in drug development, analytical chemistry, and related fields in preparing stock solutions and conducting experiments with this stable isotope-labeled internal standard.
Introduction to this compound
This compound is the deuterium-labeled form of Marbofloxacin, a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] As a stable isotope-labeled internal standard, this compound is crucial for quantitative analyses of Marbofloxacin in biological matrices by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and residue studies.[2] Understanding its solubility is fundamental for the preparation of stock solutions and experimental media. The solubility of this compound is expected to be comparable to that of its non-deuterated counterpart, Marbofloxacin.
Quantitative Solubility Data
The solubility of Marbofloxacin and its deuterated form has been reported in a variety of common organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be affected by factors such as temperature, the crystalline form of the solute, and the purity of the solvent. Gentle warming or sonication can often help dissolve the compound.[3][4]
| Solvent | Compound | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Marbofloxacin | ≥6.2 mg/mL[3][4] | Gentle warming may be required. |
| Dimethyl Sulfoxide (DMSO) | Marbofloxacin | ~25 mg/mL[5] | |
| Dimethyl Sulfoxide (DMSO) | Marbofloxacin | 3.33 mg/mL[6] | Ultrasonic and warming to 60°C may be needed. |
| Dimethyl Sulfoxide (DMSO) | This compound | 10 mM (~3.7 mg/mL)[1] | |
| Dimethylformamide (DMF) | Marbofloxacin | ~30 mg/mL[5] | |
| Ethanol | Marbofloxacin | ~1 mg/mL[5] | |
| Ethanol | Marbofloxacin | Insoluble / Slightly Soluble[3][7] | Reports vary, suggesting low solubility. |
| Methanol | Marbofloxacin | Very Soluble[8] | Quantitative value not specified. |
| Methanol:Water (1:1) | This compound (hydrochloride) | Soluble[2] | |
| Tetrahydrofuran | Marbofloxacin | Highest among 12 tested solvents[9] | |
| Acetone | Marbofloxacin | High solubility[9] | |
| Ethyl Acetate | Marbofloxacin | Moderate to high solubility[9] | |
| Acetonitrile | Marbofloxacin | Moderate solubility[9] | |
| 1,4-Dioxane | Marbofloxacin | Moderate solubility[9] | |
| n-Butanol | Marbofloxacin | Moderate solubility[9] | |
| n-Propanol | Marbofloxacin | Lower solubility[9] | |
| Isopropanol | Marbofloxacin | Lower solubility[9] | |
| tert-Amyl alcohol | Marbofloxacin | Lower solubility[9] | |
| Toluene | Marbofloxacin | Lowest among 12 tested solvents[9] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in drug discovery and development. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[10]
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for determining this value.
Methodology:
-
Preparation: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the organic solvent of interest in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid any loss of solvent or temperature changes during this step.
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the analyzed solution (e.g., in mg/mL or mol/L).
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a highly soluble organic solvent (like DMSO) and then diluted into an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[10]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a strong organic solvent, typically DMSO.[11]
-
Serial Dilution: The stock solution is gradually added or serially diluted into the solvent of interest (often an aqueous buffer).
-
Precipitation Detection: The point at which precipitation occurs is detected. This can be done visually or, more commonly, using automated optical methods that measure turbidity or light scattering.[11]
-
Calculation: The kinetic solubility is defined as the concentration of the compound in the well just before the first sign of precipitation.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of thermodynamic solubility.
Caption: A diagram illustrating the key steps in determining the thermodynamic solubility of a compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. akjournals.com [akjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmatutor.org [pharmatutor.org]
Mass Spectrometry of Marbofloxacin-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Marbofloxacin-d8, a deuterated stable isotope-labeled internal standard for the quantitative analysis of the fluoroquinolone antibiotic, Marbofloxacin. This document outlines the core principles, experimental protocols, and expected data for the analysis of this compound, intended to aid researchers in method development and validation.
This compound is primarily utilized in bioanalytical assays to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] Its chemical properties are nearly identical to Marbofloxacin, but its increased mass due to the deuterium labeling allows for its distinct detection by a mass spectrometer.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the mass spectrometric analysis of both Marbofloxacin and its deuterated analog, this compound. The data for this compound is inferred from the known data of Marbofloxacin, considering the +8 Da mass shift.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference(s) |
| Marbofloxacin | 363.0 | 320.0 | 345.1 | [3][4][5] |
| This compound | 371.4 | 328.1 | 353.1 | [6] (inferred) |
| Table 1: Multiple Reaction Monitoring (MRM) Transitions for Marbofloxacin and this compound. |
| Parameter | Value | Reference(s) |
| Marbofloxacin | ||
| Collision Energy for 320.0 ion | 9 - 15 eV | [3][4] |
| Collision Energy for 345.1 ion | 17 - 30 eV | [3][4] |
| This compound (inferred) | ||
| Collision Energy for 328.1 ion | ~15 eV | |
| Collision Energy for 353.1 ion | ~30 eV | |
| Table 2: Exemplary Collision Energy (CE) Values for MRM Transitions. |
II. Experimental Protocols
A typical experimental workflow for the analysis of Marbofloxacin using this compound as an internal standard involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.
A. Sample Preparation
The choice of sample preparation technique depends on the matrix (e.g., plasma, tissue, milk). Common methods include:
-
Protein Precipitation: A simple and rapid technique where a solvent like acetonitrile is added to the sample to precipitate proteins, followed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This method separates analytes from interferences by partitioning them between two immiscible liquid phases.[4]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction with a salting-out step and dispersive SPE for cleanup.[3]
B. Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column is commonly used for the separation of fluoroquinolones.[4][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[8][9]
-
Gradient Elution: A gradient elution is often employed to achieve optimal separation and peak shape.
C. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of Marbofloxacin and its analogs.[4][7]
-
Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. The instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode.[3][4][5]
III. Visualizations
A. Experimental Workflow
Caption: General experimental workflow for the quantitative analysis of Marbofloxacin using this compound as an internal standard.
B. Fragmentation Pathway
The fragmentation of fluoroquinolones in positive ion ESI-MS/MS typically involves the loss of neutral molecules from the protonated precursor ion. The primary fragmentation pathways for Marbofloxacin involve the piperazine ring and the carboxylic acid group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. longdom.org [longdom.org]
- 5. sciex.com [sciex.com]
- 6. This compound | CAS 1185053-37-5 | LGC Standards [lgcstandards.com]
- 7. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 9. globalresearchonline.net [globalresearchonline.net]
Marbofloxacin-d8 chemical structure and formula
An In-depth Technical Guide to Marbofloxacin-d8
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Marbofloxacin. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and primary application as an internal standard in quantitative analyses.
Chemical Structure and Formula
This compound is the deuterium-labeled version of Marbofloxacin.[1] The full chemical name is 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic Acid.[5][6][7] The deuterium atoms are typically located on the piperazinyl ring, which enhances its utility in mass spectrometry-based detection methods by providing a distinct mass shift from the unlabeled parent compound.
Molecular Formula: C₁₇H₁₁D₈FN₄O₄[1][7]
Quantitative Data Summary
The physical and chemical properties of this compound and its unlabeled counterpart, Marbofloxacin, are summarized below for comparative analysis.
| Property | This compound | Marbofloxacin |
| Molecular Formula | C₁₇H₁₁D₈FN₄O₄[1][7] | C₁₇H₁₉FN₄O₄[3][8][9] |
| Molar Mass | 370.40 g/mol [5][6][7] | 362.361 g/mol [3][4][8] |
| CAS Number | 1185053-37-5[1][5][6][7][10] | 115550-35-1[1][3][8] |
| Purity (Deuteration) | ≥99% deuterated forms (d₁-d₈)[10] | Not Applicable |
| Appearance | Solid[11] | Solid |
Mechanism of Action of Marbofloxacin
Marbofloxacin, the parent compound, is a broad-spectrum bactericidal agent that functions by inhibiting essential bacterial enzymes involved in DNA replication and cell division.[12][13] Its primary targets are DNA gyrase (Topoisomerase II) and Topoisomerase IV.[4][12][14] The inhibition of these enzymes introduces irreversible damage to bacterial DNA, preventing replication and leading to rapid, concentration-dependent bacterial cell death.[3][12] This mechanism is effective against a wide range of Gram-negative and Gram-positive bacteria.[12][13]
Caption: Mechanism of action of Marbofloxacin targeting bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantification of Marbofloxacin in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[10] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification.
General Protocol for Quantification of Marbofloxacin using this compound Internal Standard via LC-MS
This protocol outlines a general methodology. Specific parameters such as solvent volumes, concentrations, and instrument settings must be optimized for the specific matrix and instrumentation used.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Marbofloxacin and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank biological matrix (e.g., plasma, tissue homogenate) with known concentrations of Marbofloxacin.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw unknown samples, calibration standards, and QC samples.
-
To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the this compound IS working solution at a constant concentration.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically 3x the sample volume). Vortex vigorously to mix.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials for LC-MS analysis. Evaporation and reconstitution in a mobile-phase compatible solvent may be necessary to increase sensitivity.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared samples onto a suitable LC column (e.g., C18).
-
Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Marbofloxacin from other matrix components.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Marbofloxacin and this compound.
-
Example transitions (Note: These should be optimized on the specific instrument):
-
Marbofloxacin: Q1 -> Q3
-
This compound: (Q1+8) -> Q3'
-
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte (Marbofloxacin) and the internal standard (this compound) for all samples.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Marbofloxacin in the unknown samples and QCs by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Marbofloxacin [sitem.herts.ac.uk]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. egnlab.com [egnlab.com]
- 13. Veterinary drug Marbofloxacin: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 14. Effects of Growth Medium and Inoculum Size on Pharmacodynamics Activity of Marbofloxacin against Staphylococcus aureus Isolated from Caprine Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Marbofloxacin in Biological Matrices using Marbofloxacin-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic exclusively for veterinary use.[1][2] Accurate quantification of marbofloxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue studies.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[4][5] The use of a stable isotope-labeled internal standard, such as Marbofloxacin-d8, is the gold standard for quantitative LC-MS/MS analysis.[6] This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[4][7] This application note provides a detailed protocol for the quantification of marbofloxacin in plasma using this compound as an internal standard with LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical method lies in the principle of isotope dilution. A known concentration of the deuterated internal standard (this compound) is added to the unknown sample containing the analyte (Marbofloxacin). The analyte and the internal standard are chemically identical, leading to similar behavior during extraction, chromatography, and ionization.[4][5] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference due to the deuterium labeling. By measuring the ratio of the analyte signal to the internal standard signal, the concentration of the analyte in the original sample can be accurately determined, as this ratio remains consistent even with sample loss or matrix-induced signal suppression or enhancement.[7]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. akjournals.com [akjournals.com]
- 3. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
The Role of Marbofloxacin-d8 in Advancing Veterinary Pharmacokinetic Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the veterinary field.
Introduction: Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively developed for veterinary use. It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria by inhibiting bacterial DNA gyrase. To ensure its efficacy and safety in various animal species, robust pharmacokinetic (PK) studies are essential. These studies rely on accurate and precise bioanalytical methods to quantify marbofloxacin concentrations in complex biological matrices such as plasma and tissues. The use of a stable isotope-labeled internal standard, such as Marbofloxacin-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of this compound to the parent drug, but with a distinct mass, allow for the correction of variability during sample preparation and analysis, leading to highly reliable data.
Principle of Deuterated Internal Standards in LC-MS/MS Analysis
The use of a deuterated internal standard like this compound is fundamental to modern bioanalytical workflows. This diagram illustrates the core principle of how it ensures accurate quantification of the target analyte (Marbofloxacin).
Caption: Principle of using a deuterated internal standard for accurate quantification.
Experimental Protocols
1. Sample Preparation and Extraction
This protocol outlines a typical liquid-liquid extraction procedure for plasma samples.
-
Materials:
-
Blank animal plasma (species-specific)
-
Marbofloxacin reference standard
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes (2.0 mL)
-
-
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution and vortex briefly.
-
Add 1.8 mL of acetonitrile with 1% acetic acid for protein precipitation.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add approximately 200 mg of anhydrous sodium sulfate to remove water.
-
Vortex again and then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Marbofloxacin: e.g., m/z 363.1 -> 320.1
-
This compound: e.g., m/z 371.1 -> 328.1
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
Experimental Workflow for a Veterinary Pharmacokinetic Study
The following diagram outlines the typical workflow for a veterinary pharmacokinetic study from administration to data analysis, highlighting the crucial role of the bioanalytical method using this compound.
Caption: Workflow of a typical veterinary pharmacokinetic study.
Data Presentation: Pharmacokinetic Parameters of Marbofloxacin
The following tables summarize key pharmacokinetic parameters of marbofloxacin in various veterinary species, compiled from multiple studies. These values can vary based on factors such as breed, age, health status, and dose.
Table 1: Pharmacokinetic Parameters of Marbofloxacin in Dogs
| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) |
| 2 mg/kg IV | - | - | 12.4 | - | - |
| 2 mg/kg Oral | 1.4 | 2.5 | - | - | ~100 |
| 2 mg/kg IM | 1.76 | 0.47 | 7.51 | 11.37 | - |
Table 2: Pharmacokinetic Parameters of Marbofloxacin in Cattle
| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) |
| 2 mg/kg IV | - | - | 4.23 | 9.99 | - |
| 2 mg/kg IM | 1.16 | 0.95 | 2.44 | 5.07 | 73 |
| 10 mg/kg IM | - | - | - | - | - |
Table 3: Pharmacokinetic Parameters of Marbofloxacin in Pigs
| Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) |
| 8 mg/kg IV | - | - | - | - | - |
| 8 mg/kg IM | 6.30 | - | - | 115 | 91.5 |
| 2.5 mg/kg IM | 2.59 | 0.44 | - | - | - |
| 2.5 mg/kg Oral | 2.34 | 1.58 | - | - | - |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of marbofloxacin in veterinary species is critical for generating high-quality, reliable data. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals. Adherence to these robust bioanalytical methods will undoubtedly contribute to a better understanding of marbofloxacin's pharmacokinetic profile, leading to optimized dosing regimens and improved therapeutic outcomes in veterinary medicine.
Application Note and Protocol for the Residue Analysis of Marbofloxacin in Animal Tissues Using Marbofloxacin-d8 as an Internal Standard
Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use.[1][2][3] Its broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria makes it a widely used therapeutic agent for infections in cattle, pigs, and poultry.[1] The use of marbofloxacin in food-producing animals necessitates the monitoring of its residues in edible tissues to ensure consumer safety and compliance with regulatory Maximum Residue Limits (MRLs). This application note provides a detailed protocol for the quantitative analysis of marbofloxacin in bovine liver, kidney, and muscle tissues using a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Marbofloxacin-d8, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the established Maximum Residue Limits (MRLs) for marbofloxacin in various animal tissues and the reported residue concentrations from pharmacokinetic studies.
Table 1: Maximum Residue Limits (MRLs) for Marbofloxacin in Animal Tissues
| Issuing Authority | Animal Species | Tissue | MRL (µg/kg) |
| European Union | Cattle, Pigs | Muscle, Liver, Kidney | 150 |
| European Union | Cattle, Pigs | Fat/Skin+Fat | 50 |
| European Union | Cattle | Milk | 75 |
| Canada | Cattle (other than veal calves) | Muscle | 100 |
| Canada | Cattle (other than veal calves) | Liver, Kidney | 150 |
| Canada | Cattle (other than veal calves) | Fat | 50 |
| China (Draft) | Cattle, Pigs | Muscle, Liver, Kidney | 150 |
| China (Draft) | Cattle, Pigs | Fat/Skin+Fat | 50 |
| China (Draft) | Cattle | Milk | 75 |
Data compiled from various regulatory sources.[4][5]
Table 2: Reported Marbofloxacin Residue Concentrations in Animal Tissues from Pharmacokinetic Studies
| Animal Species | Tissue | Dosing Regimen | Time After Last Dose | Mean Concentration (µg/kg) | Analytical Method |
| Rabbits | Liver | 2 mg/kg for 5 days (IM) | 1 day | 222 | HPLC-UV |
| Rabbits | Kidney | 2 mg/kg for 5 days (IM) | 1 day | 306 | HPLC-UV |
| Rabbits | Pectoral Muscle | 2 mg/kg for 5 days (IM) | 1 day | 77 | HPLC-UV |
| Rabbits | Thigh Muscle | 2 mg/kg for 5 days (IM) | 1 day | 61.5 | HPLC-UV |
| Broiler Chickens | Liver | 2 mg/kg for 3 days (PO) | 72 hours | 27.6 | HPLC |
| Broiler Chickens | Kidney | 2 mg/kg for 3 days (PO) | 72 hours | 39.7 | HPLC |
| Pigs | Liver | 2.5 mg/kg (single IM) | 2 hours | 2450 | HPLC-UV |
| Pigs | Kidney | 2.5 mg/kg (single IM) | 2 hours | 1930 | HPLC-UV |
| Pigs | Muscle | 2.5 mg/kg (single IM) | 2 hours | 1860 | HPLC-UV |
This table presents data from various studies for illustrative purposes. The analytical methods used in these studies may differ from the LC-MS/MS protocol detailed below.
Experimental Protocols
This section outlines a detailed protocol for the extraction and analysis of marbofloxacin from animal tissues using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
Materials and Reagents
-
Marbofloxacin certified reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue (liver, kidney, or muscle) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to each sample, quality control, and calibration standard.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Sample Dilution: Transfer an aliquot of the final extract and dilute with water or an appropriate buffer for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Marbofloxacin (Quantifier) | 363.1 | 320.1 | 20 |
| Marbofloxacin (Qualifier) | 363.1 | 345.1 | 15 |
| This compound (Internal Standard) | 371.2 | 328.2 | 20 |
Note: The exact MS/MS parameters may require optimization based on the specific instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for marbofloxacin residue analysis.
Metabolic Pathway of Marbofloxacin
Caption: Simplified metabolic pathway of marbofloxacin.
Conclusion
The presented LC-MS/MS method, incorporating a stable isotope-labeled internal standard (this compound) and a streamlined QuEChERS sample preparation protocol, offers a robust and reliable approach for the quantitative analysis of marbofloxacin residues in animal tissues. This method provides the high sensitivity and selectivity required to meet and exceed regulatory MRLs, making it an invaluable tool for food safety monitoring, veterinary drug development, and scientific research. The detailed protocol and workflows are designed to be readily implemented in analytical laboratories, ensuring accurate and defensible results for the protection of public health.
References
High-Resolution Mass Spectrometry Method for the Quantification of Marbofloxacin-d8
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Marbofloxacin-d8, a deuterated internal standard for Marbofloxacin, using high-resolution mass spectrometry (HRMS). This method is applicable for the accurate quantification of Marbofloxacin in various biological matrices, a critical aspect of pharmacokinetic, metabolism, and drug residue studies.
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1] Accurate and sensitive analytical methods are essential for determining its concentration in biological samples. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification. High-resolution mass spectrometry offers significant advantages over traditional tandem mass spectrometry, including enhanced specificity and the ability to perform retrospective data analysis.[1]
This protocol outlines the necessary steps for sample preparation, liquid chromatography, and high-resolution mass spectrometry, along with data processing, to establish a robust and reliable quantitative assay.
Experimental Protocols
Materials and Reagents
-
Marbofloxacin and this compound standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Marbofloxacin and this compound and dissolve in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.
Working Standard Solutions: Prepare serial dilutions of the Marbofloxacin stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Calibration Curve Standards: Spike the appropriate volume of blank biological matrix with the Marbofloxacin working standard solutions to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL. Add a constant amount of the this compound internal standard working solution to each calibration standard.
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of the biological sample (or calibration standard/QC sample), add 50 µL of the this compound internal standard working solution. Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
High-Resolution Mass Spectrometry (HRMS) Conditions:
| Parameter | Value |
| Instrument | Q-Orbitrap Mass Spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS2 (data-dependent MS/MS) or Targeted SIM |
| Resolution | ≥ 70,000 FWHM |
| Scan Range | m/z 100-500 |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
| Collision Energy (for dd-MS2) | Stepped HCD (e.g., 20, 30, 40 eV) |
Data Presentation
The following table summarizes the key quantitative data for Marbofloxacin and its deuterated internal standard, this compound. The accurate masses are crucial for high-resolution data extraction and analysis.
| Analyte | Chemical Formula | Precursor Ion [M+H]⁺ (Calculated Accurate Mass) | Major Product Ions (Nominal m/z) |
| Marbofloxacin | C₁₇H₁₉FN₄O₄ | 363.1463 | 345, 320, 245 |
| This compound | C₁₇H₁₁D₈FN₄O₄ | 371.1966 | 353, 328, 253 |
Visualizations
Caption: Experimental workflow for the quantification of Marbofloxacin using HRMS.
Caption: Principle of high-resolution mass spectrometry for drug quantification.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Marbofloxacin from Tissue with Marbofloxacin-d8
These application notes provide a detailed protocol for the quantitative analysis of marbofloxacin in animal tissues using a liquid-liquid extraction (LLE) method with Marbofloxacin-d8 as an internal standard, followed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, residue analysis, and drug safety assessments.
Introduction
Marbofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1][2] It is widely used in veterinary medicine to treat infections in various animal species.[2][3] The monitoring of marbofloxacin concentrations in animal tissues is crucial for ensuring food safety and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[4]
This protocol describes a robust and reliable liquid-liquid extraction method for the determination of marbofloxacin in different tissue matrices. The use of a deuterated internal standard, this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the method.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, extraction, and analysis.
Materials and Reagents
-
Marbofloxacin analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloromethane (Chloroform)
-
Perchloric acid
-
Phosphoric acid
-
Formic acid
-
Triethylamine
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Anhydrous sodium sulfate
-
Control tissue samples (e.g., muscle, liver, kidney, lung)
Equipment
-
Homogenizer
-
Centrifuge (capable of 3000 x g or higher)
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
HPLC system with UV or fluorescence detector, or an LC-MS/MS system
-
C18 analytical column
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve marbofloxacin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., methanol/water mixture).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) for spiking into samples.
Sample Preparation and Extraction
-
Tissue Homogenization: Accurately weigh approximately 3 grams of the tissue sample and homogenize it.[1][5]
-
Spiking: Spike the homogenized tissue with a known amount of the this compound internal standard solution. For calibration standards and quality control samples, also spike with the appropriate marbofloxacin working standard solutions.
-
Extraction:
-
Method A (Acidified Acetonitrile): Add 1.8 mL of acetonitrile with 1% acetic acid to 0.2 mL of the homogenized sample in a centrifuge tube.[6] Vortex the mixture for 30 seconds. Add approximately 200 mg of anhydrous sodium sulfate, vortex again, and then centrifuge at 10,000 RPM at 4°C.[6]
-
Method B (Trichloromethane): To 3 grams of homogenized tissue, add 5 mL of trichloromethane and 3 mL of 0.1 M sodium phosphate buffer (pH 7.4).[5] Shake the mixture for 5 minutes and then centrifuge at 3,180 x g for 10 minutes.[5] Repeat the extraction with two more portions of trichloromethane.[5]
-
Method C (Acidified Methanol/Water): Add 15 mL of an extraction solution consisting of 0.015 M perchloric acid and 0.015 M phosphoric acid in a 50:50 (v/v) water-methanol mixture to 3 grams of homogenized tissue.[1] Centrifuge at 15,000 rpm for 8 minutes.[1]
-
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.[4][5]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.[5]
-
Analysis: Inject an aliquot (e.g., 20-50 µL) of the reconstituted sample into the HPLC or LC-MS/MS system.[4][5]
Experimental Workflow Diagram
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Pharmacokinetics/pharmacodynamics of marbofloxacin in a Pasteurella multocida serious murine lung infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue distribution of marbofloxacin in pigs after a single intramuscular injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Protein precipitation protocol for marbofloxacin in plasma with Marbofloxacin-d8
Quantitative Determination of Marbofloxacin in Plasma via Protein Precipitation Coupled with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine. Accurate quantification of marbofloxacin in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for ensuring safety and efficacy in drug development. This application note provides a detailed protocol for the determination of marbofloxacin in plasma using a simple and rapid protein precipitation method. The protocol incorporates Marbofloxacin-d8 as an internal standard (IS) to ensure high accuracy and precision, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Marbofloxacin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Acetic acid (Glacial, analytical grade)
-
Anhydrous sodium sulfate
-
Water (LC-MS grade)
-
Blank plasma (species-specific, e.g., sheep, bovine, canine)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of marbofloxacin in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of marbofloxacin by serial dilution of the stock solution with a mixture of water and acetonitrile (e.g., 90:10 v/v) to create calibration standards ranging from 0.05 to 500 µg/mL.[1]
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile with 1% acetic acid.
-
-
Precipitating Solution:
-
Prepare the precipitating solution by mixing acetonitrile with 1% acetic acid. Add the this compound working solution to this precipitating solution to achieve the desired final concentration of the internal standard in the final extraction solvent.
-
Sample Preparation: Protein Precipitation
-
Aliquoting Plasma: In a 5.0 mL Eppendorf tube, add 0.2 mL of the plasma sample.[1]
-
Adding Precipitant and Internal Standard: Add 1.8 mL of the precipitating solution (acetonitrile with 1% acetic acid) containing this compound to the plasma sample.[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Dehydration: Add 200 mg of anhydrous sodium sulfate to the mixture and vortex again.[1]
-
Centrifugation: Centrifuge the tubes at 10,000 RPM for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL Eppendorf tube.[1]
-
Second Centrifugation: Centrifuge the supernatant again at 10,000 RPM for 10 minutes at 4°C to remove any remaining particulate matter.[1]
-
Sample Transfer for Analysis: Transfer 1 mL of the clear supernatant into an LC vial for injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is suitable for the separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) water with a modifier (e.g., 0.1% formic acid) and B) acetonitrile with a modifier is commonly used.
-
Flow Rate: A typical flow rate is 0.2 mL/min.[1]
-
Injection Volume: Inject 5 µL of the prepared sample.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Marbofloxacin: 363.00 → 320.00 and 363.00 → 245.00[1]
-
This compound: The precursor ion will be shifted by +8 Da (371.00), and the product ions should be determined by direct infusion.
-
-
Data Presentation
The following tables summarize the quantitative data from a representative study on marbofloxacin quantification in sheep plasma using a protein precipitation method.[1]
Table 1: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.001 - 10 µg/mL |
| Regression Coefficient (r²) | >0.9994 |
| Limit of Detection (LOD) | 0.333 ng/mL |
| Limit of Quantification (LOQ) | 1.000 ng/mL |
Table 2: Precision of the Method
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 0.1 | 5.196 - 10.686 | 2.343 - 13.768 |
| 1.0 | 5.196 - 10.686 | 2.343 - 13.768 |
| 10.0 | 5.196 - 10.686 | 2.343 - 13.768 |
Table 3: Recovery of Marbofloxacin from Plasma
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 0.1 | 74.91 |
| 1.0 | 75.20 |
| 10.0 | 78.90 |
Mandatory Visualization
Caption: Experimental workflow for marbofloxacin extraction from plasma.
References
Application Note: Marbofloxacin-d8 for Enhanced Multi-Residue Analysis of Fluoroquinolones
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple fluoroquinolone residues in various biological matrices. The use of Marbofloxacin-d8 as an internal standard enhances the accuracy and precision of the analysis by compensating for matrix effects and variations during sample preparation and injection. The described protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of fluoroquinolones. This method is particularly suited for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics widely used in veterinary medicine to treat bacterial infections.[1] The potential for antibiotic resistance and adverse effects in humans necessitates the monitoring of their residue levels in food products of animal origin.[2] Multi-residue analysis methods are essential for efficiently screening a wide range of these compounds. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern analytical methods, providing a reliable means to correct for analytical variability.[3][4] This document provides a comprehensive protocol for the multi-residue analysis of fluoroquinolones using this compound as an internal standard.
Experimental Protocols
Sample Preparation (Animal Tissue)
A generic and effective sample preparation protocol for animal tissue involves a straightforward extraction and clean-up process.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Dichloromethane
-
Hexane
-
This compound internal standard solution (1 µg/mL in methanol)
-
Fluoroquinolone standards mix
Procedure:
-
Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the this compound internal standard solution.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Homogenize for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
The extract is then diluted with dichloromethane and centrifuged again.[5]
-
An aliquot of the supernatant is concentrated and applied to a C18 solid-phase extraction cartridge.[5]
-
The resultant residue is dissolved in acetonitrile, diluted with water, and then further defatted with hexane.[5]
-
The final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system with a binary pump and autosampler.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The use of this compound allows for accurate quantification of a range of fluoroquinolones. The following tables summarize typical quantitative data obtained from method validation experiments.
Table 1: MRM Transitions for Selected Fluoroquinolones and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Marbofloxacin | 363.1 | 320.1 | 345.1 |
| This compound | 371.2 | 328.1 | 353.2 |
| Ciprofloxacin | 332.1 | 314.1 | 288.1 |
| Enrofloxacin | 360.1 | 316.1 | 342.1 |
| Norfloxacin | 320.1 | 276.1 | 302.1 |
| Danofloxacin | 358.1 | 340.1 | 314.1 |
| Sarafloxacin | 386.1 | 368.1 | 325.1 |
Table 2: Method Performance Data
| Analyte | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Ciprofloxacin | 0.5 | 95.2 | 4.8 |
| Enrofloxacin | 0.5 | 98.1 | 3.5 |
| Norfloxacin | 0.5 | 92.7 | 6.2 |
| Danofloxacin | 1.0 | 96.5 | 5.1 |
| Sarafloxacin | 1.0 | 94.3 | 7.3 |
| Marbofloxacin | 0.5 | 99.2 | 3.1 |
LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Signaling Pathways and Logical Relationships
The analytical workflow can be visualized as a logical progression from sample collection to data analysis, where the use of an internal standard is a key control point.
Conclusion
The described UPLC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and accurate approach for the multi-residue analysis of fluoroquinolones in complex matrices. The detailed protocol and performance data demonstrate the suitability of this method for routine monitoring and research applications in food safety and drug development. The use of an isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high-quality quantitative results.
References
- 1. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. sciex.com [sciex.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review" | Semantic Scholar [semanticscholar.org]
- 5. Determination of fluoroquinolones in aquaculture products by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Marbofloxacin-d8 in Environmental Sample Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Marbofloxacin-d8 as an internal standard in the quantitative analysis of fluoroquinolone antibiotics in various environmental matrices. The methodologies described herein are based on established analytical techniques, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective method for detecting trace levels of contaminants.
Introduction to Marbofloxacin and Environmental Monitoring
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine.[1] Its application in livestock can lead to the contamination of environmental compartments such as soil, water, and sediment through the application of manure as fertilizer.[2] The presence of antibiotic residues in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on ecosystems.
To accurately quantify the concentration of marbofloxacin and other fluoroquinolones in complex environmental samples, the use of an isotope-labeled internal standard is crucial. This compound, a deuterated form of marbofloxacin, is an ideal internal standard as it shares identical physicochemical properties with the parent compound, but has a different mass. This allows for the correction of matrix effects and variations in instrument response, leading to more accurate and reliable quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of fluoroquinolone antibiotics in environmental samples using UPLC-MS/MS with isotope-labeled internal standards. The data presented is a compilation from various studies and represents the expected performance of the methods described.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Fluoroquinolones in Environmental Samples
| Analyte | Matrix | MDL (ng/L or µg/kg) | LOQ (ng/L or µg/kg) | Reference |
| Norfloxacin | River Water | 0.01 | 0.03 | [3] |
| Ciprofloxacin | River Water | 0.02 | 0.05 | [3] |
| Enrofloxacin | River Water | 0.015 | 0.04 | [3] |
| Marbofloxacin | Surface Water | 2 | 6 | |
| Ofloxacin | River Water | 0.008 | 0.025 | [3] |
| Various Fluoroquinolones | Soil | 0.1 - 1.0 | 0.3 - 3.0 | |
| Various Fluoroquinolones | Sediment | 0.5 - 2.0 | 1.5 - 6.0 |
Table 2: Recovery Rates and Precision for Fluoroquinolones in Spiked Environmental Samples
| Analyte | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Norfloxacin | River Water | 1, 20, 100 ng/L | 85 - 110 | 2.1 - 10.5 | [3] |
| Ciprofloxacin | River Water | 1, 20, 100 ng/L | 88 - 108 | 1.8 - 9.8 | [3] |
| Enrofloxacin | River Water | 1, 20, 100 ng/L | 91 - 105 | 2.5 - 8.5 | [3] |
| Marbofloxacin | Surface Water | 50, 100, 500 ng/L | 92 - 103 | < 10 | |
| Ofloxacin | River Water | 1, 20, 100 ng/L | 89 - 112 | 2.0 - 11.1 | [3] |
| Various Fluoroquinolones | Soil | 10, 50, 100 µg/kg | 80 - 115 | < 15 | |
| Various Fluoroquinolones | Sediment | 10, 50, 100 µg/kg | 75 - 110 | < 15 |
Experimental Protocols
The following are detailed protocols for the analysis of fluoroquinolones in water, soil, and sediment samples using this compound as an internal standard.
Protocol for Water Sample Analysis (River Water, Wastewater Effluent)
This protocol is designed for the extraction and quantification of fluoroquinolones in water samples.
3.1.1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
Fluoroquinolone analytical standards
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid (98-100%)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (6 cc, 200 mg)
-
Glass fiber filters (0.7 µm)
3.1.2. Sample Preparation and Extraction
-
Filter the water sample (250 mL) through a 0.7 µm glass fiber filter.
-
Spike the filtered water sample with this compound internal standard solution to a final concentration of 100 ng/L.
-
Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of LC-MS grade water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
3.1.3. UPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and the internal standard.
Protocol for Soil and Sediment Sample Analysis
This protocol is adapted for the extraction of fluoroquinolones from solid matrices like soil and sediment.
3.2.1. Materials and Reagents
-
Same as for water analysis, with the addition of:
-
Disodium EDTA
-
Citric acid buffer (pH 4)
3.2.2. Sample Preparation and Extraction
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with this compound internal standard solution to a final concentration of 20 µg/kg.
-
Add 20 mL of an extraction solution consisting of a citric acid buffer (pH 4) and acetonitrile (1:1, v/v) containing 0.1 M Na2EDTA.
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and proceed with Solid-Phase Extraction as described in the water analysis protocol (section 3.1.2), starting from step 3.
3.2.3. UPLC-MS/MS Analysis
-
The UPLC-MS/MS conditions are the same as for the water sample analysis (section 3.1.3).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of environmental samples for fluoroquinolone antibiotics using this compound as an internal standard.
Logical Relationship of Isotope Dilution
The following diagram illustrates the principle of using an isotope-labeled internal standard for accurate quantification.
References
Application Notes and Protocols for Marbofloxacin-d8 in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Marbofloxacin-d8 as a stable isotope-labeled internal standard (SIL-IS) for in vitro drug metabolism studies of marbofloxacin. The inclusion of a SIL-IS is critical for accurate and precise quantification of the parent drug and its metabolites in complex biological matrices, compensating for variability in sample preparation and analysis.[1] This document outlines detailed protocols for metabolic stability assessment, metabolite identification, and cytochrome P450 (CYP) inhibition assays using liver microsomes.
Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine, undergoes metabolism primarily in the liver.[2] Understanding its metabolic profile is crucial for evaluating its efficacy and safety. In vitro models, such as liver microsomes, offer a valuable tool for these investigations by providing a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.[2][3]
This compound, with its nearly identical physicochemical properties to marbofloxacin, co-elutes during chromatographic separation and experiences similar ionization effects in mass spectrometry, making it an ideal internal standard for LC-MS/MS-based bioanalysis.[4]
Application 1: Metabolic Stability of Marbofloxacin in Liver Microsomes
Objective: To determine the rate at which marbofloxacin is metabolized by liver microsomes from different species, providing an estimate of its intrinsic clearance.
Protocol: Metabolic Stability Assay
This protocol is based on the principle of measuring the disappearance of the parent drug over time when incubated with metabolically active liver microsomes and necessary cofactors.[3]
Materials:
-
Marbofloxacin
-
This compound (for internal standard)
-
Pooled Liver Microsomes (e.g., human, rat, dog, cat)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Experimental Workflow:
Metabolic Stability Assay Workflow
Procedure:
-
Preparation:
-
Prepare a stock solution of marbofloxacin (e.g., 1 mM in DMSO).
-
Prepare a working solution of marbofloxacin by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a working solution of this compound in acetonitrile (e.g., 100 ng/mL) for the termination step.
-
Thaw pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the marbofloxacin working solution and the diluted microsome suspension.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with this compound.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of marbofloxacin and this compound.
-
The ratio of the peak area of marbofloxacin to that of this compound is used for quantification.
-
Data Presentation:
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes | Cat Liver Microsomes |
| Marbofloxacin Initial Conc. (µM) | 1 | 1 | 1 | 1 |
| Microsome Conc. (mg/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |
| Half-life (t½, min) | Calculated | Calculated | Calculated | Calculated |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated | Calculated | Calculated | Calculated |
Note: The values for half-life and intrinsic clearance are to be determined experimentally.
Application 2: Metabolite Identification of Marbofloxacin
Objective: To identify the major metabolites of marbofloxacin formed by liver microsomes.
Protocol: Metabolite Identification Assay
This protocol involves incubating marbofloxacin with liver microsomes for a sufficient period to allow metabolite formation, followed by analysis using high-resolution mass spectrometry to identify potential metabolic products.
Materials:
-
Same as for the Metabolic Stability Assay.
Experimental Workflow:
Metabolite Identification Workflow
Procedure:
-
Preparation and Incubation: Follow steps 1 and 2 of the Metabolic Stability Assay protocol, but use a slightly higher concentration of marbofloxacin (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes) to maximize metabolite formation. Run a parallel incubation without the NADPH regenerating system as a negative control.
-
Sample Processing: Terminate the reaction and process the samples as described in the Metabolic Stability Assay protocol, using this compound as the internal standard.
-
LC-HRMS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent drug and any potential metabolites.
-
Compare the chromatograms of the +NADPH and -NADPH samples to identify peaks that are only present or are significantly larger in the presence of the cofactor.
-
Use the accurate mass data to predict the elemental composition of the potential metabolites.
-
Perform MS/MS fragmentation of the parent drug and the potential metabolites to elucidate their structures.
-
Data Presentation:
| Metabolite | Proposed Biotransformation | Mass Shift from Parent | Observed m/z |
| M1 | N-demethylation | -14 Da | To be determined |
| M2 | N-oxidation | +16 Da | To be determined |
| M3 | Hydroxylation | +16 Da | To be determined |
Note: The specific metabolites and their mass-to-charge ratios (m/z) are to be identified through the experiment.
Marbofloxacin Metabolic Pathway:
Proposed Metabolic Pathway of Marbofloxacin
Application 3: Cytochrome P450 Inhibition Potential of Marbofloxacin
Objective: To assess the potential of marbofloxacin to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
Protocol: CYP Inhibition Assay (IC50 Determination)
This protocol measures the concentration of marbofloxacin that causes 50% inhibition (IC50) of the activity of specific CYP isozymes using probe substrates.[4]
Materials:
-
Marbofloxacin
-
This compound (if needed for LC-MS/MS analysis of marbofloxacin itself)
-
Pooled Human Liver Microsomes
-
NADPH regenerating system
-
Phosphate Buffer
-
Acetonitrile
-
CYP-specific probe substrates and their corresponding metabolites (see table below)
-
Positive control inhibitors for each CYP isozyme
Experimental Workflow:
CYP Inhibition (IC50) Assay Workflow
Procedure:
-
Preparation:
-
Prepare a series of dilutions of marbofloxacin in the incubation buffer (e.g., 0.1 to 100 µM).
-
Prepare a working solution of the specific CYP probe substrate.
-
Prepare the microsome suspension and NADPH regenerating system as previously described.
-
-
Incubation:
-
In separate tubes for each marbofloxacin concentration, combine the microsome suspension, marbofloxacin solution, and NADPH regenerating system.
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the CYP probe substrate.
-
Incubate for a fixed time that is within the linear range of metabolite formation for that specific substrate.
-
-
Sample Processing and Analysis:
-
Terminate the reaction with cold acetonitrile.
-
Process the samples as previously described.
-
Analyze the samples by LC-MS/MS to quantify the amount of the specific metabolite formed from the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each marbofloxacin concentration relative to a vehicle control (no marbofloxacin).
-
Plot the percent inhibition versus the logarithm of the marbofloxacin concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation:
| CYP Isozyme | Probe Substrate | Metabolite Measured | Positive Control Inhibitor | Marbofloxacin IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone | To be determined |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole | To be determined |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine | To be determined |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine | To be determined |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole | To be determined |
Note: The IC50 values for marbofloxacin against each CYP isozyme are to be determined experimentally.
Conclusion
The protocols and application notes presented here provide a robust framework for utilizing this compound in the in vitro evaluation of marbofloxacin's metabolic profile. The use of a stable isotope-labeled internal standard is paramount for generating high-quality, reliable data in drug metabolism studies. These assays for metabolic stability, metabolite identification, and CYP inhibition are fundamental in early drug development to characterize the pharmacokinetic and drug-drug interaction potential of new chemical entities.
References
- 1. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Troubleshooting & Optimization
Addressing poor peak shape of Marbofloxacin-d8 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Marbofloxacin-d8 in liquid chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape in chromatography, including tailing, fronting, and split peaks, can arise from a variety of factors. For this compound, these issues can be broadly categorized into three areas:
-
Column-Related Issues: Contamination of the column or guard column, degradation of the stationary phase, or a void in the column packing can all lead to distorted peaks.[1][2]
-
Mobile Phase and Sample-Related Issues: An inappropriate mobile phase pH, incorrect solvent composition, or a mismatch between the sample solvent and the mobile phase can cause peak asymmetry. Overloading the column with too much sample can also lead to peak fronting.[1][2][3]
-
System and Methodological Issues: Excessive extra-column volume (e.g., long tubing), leaks in the system, or improper injection techniques can contribute to poor peak shape.[1] Additionally, the deuterium labeling in this compound can sometimes lead to slight chromatographic differences compared to the unlabeled compound, which may require method optimization to ensure co-elution and symmetrical peak shape if both are present.
Q2: My this compound peak is tailing. What should I do?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Marbofloxacin, being a fluoroquinolone with basic functional groups, is susceptible to these interactions.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Marbofloxacin (pKa1 ≈ 5.8, pKa2 ≈ 8.4) to maintain a consistent ionization state. Using a mobile phase with a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups and reduce secondary interactions.
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. These modifiers can help to mask the active sites on the stationary phase.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds. If a guard column is in use, replace it.
-
Evaluate Sample Overload: Reduce the injection volume or the concentration of the sample to see if the tailing improves.
-
Consider a Different Column: If tailing persists, switching to a column with a different stationary phase (e.g., one with end-capping or a different base material) may be necessary.
Q3: I am observing peak fronting for this compound. What is the likely cause?
Peak fronting is typically a result of column overload or an issue with the sample solvent.
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: This is the most common cause of fronting. Dilute your sample or inject a smaller volume.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, leading to a fronting peak.
-
Inspect the Column: A collapsed column bed can also cause peak fronting. If the problem persists after addressing sample concentration and solvent, consider replacing the column.[3]
Q4: Why is my this compound peak splitting?
Split peaks can be caused by a few distinct issues, often related to a disruption in the sample path.
Troubleshooting Steps:
-
Check for a Blocked Frit or Column Inlet: Particulates from the sample or mobile phase can partially block the column inlet frit, causing the sample to be introduced unevenly onto the column. Try back-flushing the column or replacing the frit.
-
Inspect for a Column Void: A void at the head of the column can cause the sample band to split. Replacing the column is the solution for this issue.
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak splitting. Ensure that your sample solvent is compatible with the mobile phase.
-
Co-elution with an Interferent: It is possible that the peak is splitting due to the presence of a closely eluting impurity. Review your sample preparation process and the purity of your standard.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a logical workflow for identifying the root cause of poor peak shape for this compound.
DOT Diagram: Troubleshooting Workflow
References
Marbofloxacin-d8 stability in processed biological samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Marbofloxacin-d8, a deuterated internal standard, in processed biological samples. It includes troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid material?
A1: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: Marbofloxacin is soluble in organic solvents like DMSO and ethanol.[2] For this compound, it is recommended to prepare stock solutions in a high-quality organic solvent. These stock solutions can be stored at -20°C for several months.[3] However, aqueous solutions of marbofloxacin are not recommended for storage for more than one day.[2]
Q3: Is this compound stable during freeze-thaw cycles in processed biological samples like plasma?
Q4: What is the expected long-term stability of this compound in frozen biological samples?
A4: Long-term stability of bioanalytical samples is typically assessed at temperatures such as -20°C and -70°C. While specific long-term stability data for this compound in biological matrices is not published, the parent compound, marbofloxacin, is generally stable. For quantitative bioanalysis, it is imperative to conduct long-term stability studies as part of method validation to establish the acceptable storage duration for your study samples.
Q5: Can the deuterium label on this compound exchange with protons from the sample matrix?
A5: Deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are on exchangeable sites (e.g., -OH, -NH, -SH).[8] The position of the deuterium atoms on the this compound molecule is critical for its stability. If the labels are on carbon atoms not prone to enolization, the risk of exchange is low. However, it is a factor to consider during method development and validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable Internal Standard (IS) Response | Inconsistent addition of IS solution to samples. | Ensure precise and accurate pipetting of the IS working solution. Use a calibrated pipette and consistent technique. |
| Degradation of IS in the stock or working solution. | Prepare fresh stock and working solutions. Verify the stability of the solutions under the storage conditions used. | |
| Degradation of IS in the processed sample (e.g., autosampler instability). | Assess the stability of the processed samples in the autosampler over the expected run time. | |
| Ion suppression or enhancement in the mass spectrometer. | Investigate matrix effects. Ensure the chromatography separates the IS from interfering matrix components. A stable isotope-labeled IS should co-elute with the analyte to compensate for matrix effects, but differential effects can still occur.[8] | |
| Poor Peak Shape or Shifting Retention Time of IS | Chromatographic issues (e.g., column degradation, mobile phase inconsistency). | Equilibrate the column properly. Use fresh, high-quality mobile phase. Check for system leaks. |
| Isotopic effect of deuterium labeling. | Deuterated compounds can sometimes exhibit slightly different retention times than their non-deuterated counterparts.[9][10] This is usually minor but should be monitored. | |
| Loss of IS Signal Over Time in a Batch | Adsorption of the IS to sample vials or tubing. | Use silanized glassware or low-adsorption vials. Prime the LC system with a sample containing the IS. |
| Instability of the IS in the final extract. | Perform post-preparative stability experiments to determine how long the extracted samples can be stored before analysis. |
Stability Data Summary
While specific quantitative stability data for this compound in various biological matrices is not extensively published, the following tables provide a general overview of Marbofloxacin stability under different stress conditions, which can serve as a preliminary guide. It is essential to validate the stability of this compound under your specific experimental conditions.
Table 1: Marbofloxacin Stability Under Forced Degradation Conditions
| Condition | Observation | Reference |
| Acid Degradation (5N HCl at 60°C for 1 hr) | Moderate degradation | [8] |
| Base Degradation (5N NaOH at 60°C for 3 hr) | Slight degradation | [8] |
| Oxidation (30% H₂O₂ at room temperature for 1 hr) | Moderately unstable | [8] |
| Thermal Degradation (105°C for 160 hr) | Slightly unstable | [8] |
| Photolytic Degradation (Exposure to solar light) | Complete degradation in about 1 hour in aqueous solution | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve in a suitable organic solvent (e.g., DMSO, Methanol) to the final desired concentration.
-
Store the stock solution in a tightly sealed container at -20°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Dilute the stock solution with the appropriate solvent (often the initial mobile phase composition) to the final working concentration.
-
Prepare fresh working solutions regularly and store them at 2-8°C during use.
-
Protocol 2: Assessment of Freeze-Thaw Stability
-
Spike a set of at least three replicates of the biological matrix (e.g., plasma) with this compound at a known concentration.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, process the samples and analyze them alongside freshly prepared stability control samples.
-
Calculate the percent deviation of the mean concentration of the freeze-thaw samples from the mean concentration of the control samples.
Visualizations
Experimental Workflow for Bioanalytical Sample Analysis
Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.
Troubleshooting Logic for Internal Standard Variability
Caption: A logical flowchart to troubleshoot the root cause of internal standard signal variability in a bioanalytical run.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. waters.com [waters.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Technical Support Center: Marbofloxacin-d8 Internal Standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding response variability of the internal standard Marbofloxacin-d8 in analytical experiments, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the use of this compound as an internal standard.
FAQ 1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Marbofloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine.[1][2][3] As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for quantitative bioanalysis using LC-MS.[4] This is because its physicochemical properties are nearly identical to the unlabeled analyte, Marbofloxacin. Consequently, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ionization suppression or enhancement). By adding a known concentration of this compound to all samples, calibrators, and quality controls early in the workflow, it allows for accurate quantification of Marbofloxacin by correcting for variations that may occur during sample preparation and analysis.[4][5]
FAQ 2: My this compound response is highly variable between samples. What are the potential causes?
High variability in the internal standard response is a common issue in LC-MS analysis and can point to several problems throughout the analytical workflow.[6][7] The primary causes can be categorized as follows:
-
Sample Preparation Inconsistencies:
-
Matrix Effects:
-
Differences in the composition of the biological matrix between samples can lead to variable ionization suppression or enhancement of the internal standard.[5]
-
Co-eluting endogenous components from the matrix can interfere with the ionization of this compound.
-
-
Instrumental Issues:
-
Inconsistent injection volumes from the autosampler.
-
Fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows).[4]
-
Drift in detector response over the course of an analytical run.
-
-
Chemical Instability:
-
Degradation of this compound in the stock or working solutions.
-
Instability in the processed samples awaiting injection.
-
Troubleshooting Guide: Systematic Investigation of this compound Variability
If you are observing significant variability in your this compound response, a systematic approach to troubleshooting is recommended. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause Category | Specific Issue | Recommended Troubleshooting Action(s) |
| Sample Preparation | Inconsistent IS Addition | - Verify the calibration and technique of the pipettes used. - Prepare a fresh internal standard working solution. - Ensure thorough vortexing after adding the IS to the sample. |
| Variable Extraction Recovery | - Optimize the extraction procedure for consistency. - Ensure complete phase separation if using liquid-liquid extraction. - Check for lot-to-lot variability in solid-phase extraction (SPE) cartridges. | |
| Internal Standard Degradation | - Investigate the stability of this compound in the sample matrix and processing solvents. - Process samples on ice if degradation is temperature-sensitive. | |
| Matrix Effects | Ionization Suppression/Enhancement | - Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix. - Improve sample clean-up to remove interfering matrix components. - Adjust chromatographic conditions to separate this compound from co-eluting matrix components. |
| Instrumentation | Inconsistent Injection Volume | - Check the autosampler for air bubbles in the syringe and sample loop. - Perform an injection precision test. |
| MS Source Instability | - Clean the mass spectrometer's ion source. - Monitor source parameters throughout the analytical run. | |
| Inconsistent Sample Evaporation | - If using an evaporation step, ensure it is uniform across all samples. Check for nitrogen gas flow consistency. | |
| Solution Integrity | IS Stock/Working Solution Issues | - Prepare fresh stock and working solutions from a reliable source. - Verify the correct storage conditions for the solutions. |
Experimental Protocol: Quantification of Marbofloxacin in Plasma using this compound
This section provides a detailed experimental protocol for the quantification of Marbofloxacin in plasma using this compound as an internal standard, adapted from established methods for fluoroquinolone analysis.
Preparation of Solutions
-
Marbofloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Marbofloxacin reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Marbofloxacin Working Standards: Prepare a series of working standards by serially diluting the Marbofloxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
This compound Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for each calibrator, quality control, and unknown plasma sample.
-
Pipette 100 µL of the appropriate sample (calibrator, QC, or unknown) into the corresponding tube.
-
Add 20 µL of the this compound working solution (1 µg/mL) to each tube (except for blank samples).
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 20 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Marbofloxacin: 363.1 -> 320.1, 363.1 -> 245.1 This compound: 371.2 -> 328.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Troubleshooting Workflow for Internal Standard Variability
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound response variability.
Caption: A decision tree for troubleshooting this compound internal standard variability.
General Experimental Workflow
The diagram below outlines the general experimental workflow for the quantification of Marbofloxacin using this compound as an internal standard.
Caption: A flowchart of the sample preparation and analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of fluoroquinolones in edible animal tissue samples by high performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiresidue analysis of fluoroquinolone antibiotics in chicken tissue using liquid chromatography-fluorescence-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Marbofloxacin: Leveraging the Precision of Marbofloxacin-d8
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of marbofloxacin in biological matrices, with a special focus on the use of Marbofloxacin-d8 as an internal standard to ensure the highest level of accuracy and precision.
This document delves into the validation parameters of different analytical techniques, offering a side-by-side view of their performance. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in your laboratory.
Method Performance Comparison
The selection of an appropriate analytical method is a critical decision in the drug development process. Below is a comparative summary of validation parameters for the quantification of marbofloxacin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method (with this compound) |
| Linearity Range | 10 - 50,000 ng/mL[1] | 0.001 - 10 µg/mL (1 - 10,000 ng/mL)[2][3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 1 ng/mL[2] |
| Accuracy (% Recovery) | Not explicitly stated in the provided abstract | 74.91% to 78.90% in sheep plasma[2] |
| Precision (RSD%) | Not explicitly stated in the provided abstract | Intra-day: 5.196% to 10.686%; Inter-day: 2.343% to 13.768%[2] |
| Selectivity/Specificity | Prone to interference from co-eluting compounds. | High, due to the specificity of mass detection. |
| Internal Standard | Trovafloxacin (in a specific study)[1] | This compound (Recommended) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioanalytical assay. Below are representative protocols for sample preparation and analysis using LC-MS/MS with this compound.
LC-MS/MS Method with this compound
This protocol is based on a validated method for the determination of marbofloxacin in sheep plasma[2]. The use of this compound as the internal standard is incorporated for enhanced accuracy.
1. Preparation of Stock and Working Solutions:
-
Marbofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve marbofloxacin reference standard in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the marbofloxacin stock solution with a mixture of water and acetonitrile (90:10 v/v) to create calibration standards and quality control (QC) samples[2]. Prepare a working solution of this compound.
2. Sample Preparation (Liquid-Liquid Extraction): [2]
-
To 1 mL of plasma sample, add the internal standard solution (this compound).
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used[2].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 0.2-0.5 mL/min[2].
-
Injection Volume: 10-20 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes involved in bioanalytical method validation, the following diagrams are provided.
The Advantage of this compound
The use of a stable isotope-labeled internal standard such as this compound is the gold standard in quantitative LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the analyte, marbofloxacin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps. The mass difference allows for its distinct detection by the mass spectrometer, leading to more accurate and precise quantification of the analyte. Commercial suppliers offer this compound, making it an accessible tool for high-quality bioanalytical studies.
Conclusion
Both HPLC-UV and LC-MS/MS methods can be validated for the quantification of marbofloxacin in biological matrices. However, LC-MS/MS, particularly when coupled with the use of a stable isotope-labeled internal standard like this compound, offers superior sensitivity, selectivity, and robustness. This makes it the preferred method for regulatory submissions and for studies requiring the highest level of confidence in the analytical data. The detailed protocols and validation parameter comparisons provided in this guide are intended to empower researchers to develop and implement reliable bioanalytical methods for marbofloxacin, ultimately contributing to the advancement of veterinary and pharmaceutical sciences.
References
A Researcher's Guide to FDA Guidelines for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of robust bioanalytical method validation. This guide provides a comparative overview of SIL-IS performance against alternatives, supported by experimental data, and outlines detailed experimental protocols in line with FDA guidelines, primarily the internationally harmonized ICH M10 Bioanalytical Method Validation guideline, which the FDA has adopted.
The fundamental principle of an internal standard (IS) in bioanalysis is to compensate for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. For mass spectrometry-based assays, the FDA and other regulatory bodies strongly recommend the use of a SIL-IS whenever possible due to its close physicochemical similarity to the analyte.
Comparing Internal Standard Performance: A Data-Driven Approach
The choice of an internal standard can significantly impact the accuracy and precision of bioanalytical data. While analog internal standards (structurally similar but not isotopically labeled) are an alternative, SIL-ISs generally offer superior performance, particularly in complex biological matrices.
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Analog IS | Key Observations & Experimental Insights |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | A study on the immunosuppressant everolimus showed that while both a SIL-IS (everolimus-d4) and an analog IS (32-desmethoxyrapamycin) had acceptable performance, the SIL-IS offered a better slope (0.95 vs. 0.83) when compared to an independent LC-MS/MS method, indicating higher accuracy.[1] |
| Precision (%CV) | Typically < 10% | Can be > 15% | In the same everolimus study, the total coefficient of variation was comparable between the two internal standards (4.3%-7.2%), demonstrating that a well-chosen analog can sometimes provide acceptable precision.[1] |
| Matrix Effect Compensation | High | Variable to Low | For the anticancer drug lapatinib, a SIL-IS (lapatinib-d3) was able to correct for interindividual variability in recovery from patient plasma samples, a feat the non-isotope-labeled IS (zileuton) could not achieve, despite both performing well in pooled plasma.[2] |
| Recovery Variability | Low | High | The lapatinib case study highlights that SIL-ISs are more effective in compensating for differences in extraction recovery between individual patient samples.[2] |
Table 2: Comparison of Deuterium (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
| Characteristic | Deuterium (²H)-Labeled IS | Carbon-13 (¹³C)-Labeled IS | Key Considerations & Experimental Findings |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotope effect) | Generally co-elutes perfectly with the analyte | Studies on amphetamines have shown that the chromatographic resolution between the analyte and its deuterium-labeled counterpart increases with the number of deuterium substitutions.[3] This can lead to differential matrix effects. |
| Ionization Efficiency | Can differ from the analyte if not co-eluting | Identical to the analyte | If the analyte and IS do not co-elute, they may be subjected to different levels of ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[4] |
| Chemical Stability | Generally stable, but H/D exchange is possible in some cases | Highly stable | The C-H bond is weaker than the C-D bond, which can sometimes lead to on-column hydrogen/deuterium exchange, although this is rare for non-labile positions. ¹³C labeling does not have this issue. |
| Cost and Availability | Generally less expensive and more readily available | Can be more expensive and may require custom synthesis | The cost-effectiveness of deuterium-labeled standards is a practical advantage, but the potential for analytical issues must be carefully evaluated during method development. |
Experimental Protocols for Key Validation Experiments
The following are detailed methodologies for essential experiments to validate a bioanalytical method using a SIL-IS, in accordance with FDA (ICH M10) guidelines.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte from other components in the sample, including the internal standard, metabolites, and matrix components.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Screen each blank matrix for interfering peaks at the retention time of the analyte and the SIL-IS.
-
Spike one of the blank matrix lots with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration.
-
Analyze the blank and spiked samples.
-
Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the SIL-IS should be ≤ 5% of its response in the spiked sample.[5]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter or agreement between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the Upper Limit of Quantification - ULOQ).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculate the mean concentration and the coefficient of variation (%CV) for each level within each run (intra-run) and across all runs (inter-run).
-
Acceptance Criteria:
Matrix Effect
Objective: To assess the effect of matrix components on the ionization of the analyte and the SIL-IS.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Spike the analyte and SIL-IS into the post-extraction supernatant of the blank matrix lots.
-
Set B: Prepare neat solutions of the analyte and SIL-IS in the reconstitution solvent at the same concentrations.
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF for each lot:
-
MF = (Peak response in presence of matrix) / (Peak response in neat solution)
-
IS-Normalized MF = (Analyte MF) / (SIL-IS MF)
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[8]
Recovery
Objective: To determine the extraction efficiency of the analytical method.
Protocol:
-
Prepare three sets of samples at low, medium, and high QC concentrations:
-
Set 1 (Extracted): Spike the analyte and SIL-IS into the blank matrix and process through the entire extraction procedure.
-
Set 2 (Post-Extracted): Spike the analyte and SIL-IS into the post-extraction supernatant of the blank matrix.
-
Set 3 (Neat): Prepare neat solutions of the analyte and SIL-IS in the reconstitution solvent.
-
-
Calculate the recovery for the analyte and the SIL-IS at each concentration level:
-
% Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100
-
-
Acceptance Criteria: While a specific acceptance criterion for the percentage of recovery is not mandated, the recovery should be consistent, precise, and reproducible across the concentration range.[9][10] The variability in recovery between the analyte and the SIL-IS should be minimal.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Use low and high QC samples to perform stability tests.
-
Freeze-Thaw Stability: Analyze the QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze the QC samples after storing them at room temperature for a period that mimics the expected sample handling time.
-
Long-Term Stability: Analyze the QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and decision-making pathways in bioanalytical method validation.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. anivet.au.dk [anivet.au.dk]
- 3. karger.com [karger.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. courses.washington.edu [courses.washington.edu]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to EMA and ICH M10 Guidelines on Internal Standards
For researchers, scientists, and professionals in drug development, the rigorous standards of bioanalytical method validation are paramount for ensuring data integrity and regulatory compliance. A critical component of this validation is the appropriate use of internal standards. This guide provides a detailed comparison of the now-superseded European Medicines Agency (EMA) guideline and the current harmonized International Council for Harmonisation (ICH) M10 guideline, with a focus on the use of internal standards. It further presents a comparative analysis of different internal standard strategies, supported by experimental data and detailed protocols.
The landscape of bioanalytical method validation has evolved, with the ICH M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," replacing the former EMA guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**).[1][2] This harmonization aims to create a single, unified standard for bioanalytical data submitted to regulatory authorities worldwide, including the EMA. While the core principles remain consistent, ICH M10 provides more detailed and clarified recommendations in several areas, including the use of internal standards.
An internal standard (IS) is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to facilitate the quantification of the target analyte.[3] It plays a crucial role in compensating for variability during sample processing, extraction, and analysis. The choice and validation of an appropriate internal standard are therefore critical for the accuracy and precision of the bioanalytical method.
Key Principles of Internal Standard Use: A Comparison of EMA and ICH M10 Guidelines
The fundamental requirements for internal standards are broadly similar between the historical EMA guideline and the current ICH M10 guideline. Both emphasize that a suitable internal standard should be used to ensure the reliability of quantitative data. However, ICH M10 offers more explicit and detailed guidance on certain aspects.
| Feature | EMA Guideline (Superseded) | ICH M10 Guideline (Current) |
| General Requirement | A suitable internal standard should be used in chromatographic methods. | A suitable internal standard should be added to all calibration standards, QCs, and study samples. The absence of an IS must be justified.[3] |
| Type of Internal Standard | Recommends the use of a stable isotope-labeled internal standard when using mass spectrometric detection. | Strongly recommends the use of a stable isotope-labeled (SIL) internal standard for mass spectrometry-based assays. A structurally similar analogue may be used if a SIL IS is not available. |
| Internal Standard Response | The internal standard response should be monitored for any significant variations. Rejection of an analytical run could be due to an internal standard response significantly different from that of calibration standards and QC samples. | The internal standard responses of study samples should be monitored to detect any systemic variability. The guideline provides more detailed acceptance criteria for the IS response. Responses attributable to interfering components should not be more than 5% of the IS response in the LLOQ sample for each matrix.[4] |
| Stability | The stability of the internal standard in stock and working solutions, as well as in the biological matrix under storage and processing conditions, must be evaluated. | Echoes the EMA's stability requirements and adds that for stable-isotope labeled internal standards, stability testing is not needed if it can be demonstrated that no isotope exchange reactions occur under the same conditions as the analyte's stability was demonstrated. |
Performance Comparison of Internal Standard Strategies
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and analogue internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard," particularly for mass spectrometry-based assays. They are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior allows them to effectively compensate for variability in sample extraction, matrix effects, and ionization efficiency.[5]
-
Analogue Internal Standards: These are structurally similar to the analyte but are not isotopically labeled. They are often used when a SIL IS is not available or is prohibitively expensive. While they can compensate for some variability, their different chemical properties may lead to less accurate correction for matrix effects and extraction recovery compared to SIL internal standards.[5]
The following table summarizes a comparative study on the performance of a SIL internal standard versus an analogue internal standard for the quantification of the anticancer drug Kahalalide F in human plasma.
| Parameter | Analogue Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Statistical Significance of Variance | - | p=0.02 (significantly lower variance than analogue IS) |
Data adapted from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.[6][7][8]
The data clearly demonstrates the superior performance of the SIL internal standard, with a mean bias closer to 100% and significantly lower variance, indicating improved accuracy and precision.[8]
Experimental Protocols for Internal Standard Validation
The validation of an internal standard is an integral part of the overall bioanalytical method validation process as outlined in the ICH M10 guideline. The following are key experiments and their general protocols:
Selectivity and Specificity
Objective: To ensure that endogenous matrix components or other compounds in the sample do not interfere with the detection of the internal standard.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix.
-
Process and analyze each blank matrix sample without the addition of the internal standard.
-
Process and analyze a Lower Limit of Quantification (LLOQ) sample, which contains the analyte at the LLOQ and the internal standard at its working concentration.
-
Compare the response at the retention time of the internal standard in the blank samples to the response of the internal standard in the LLOQ sample.
-
Acceptance Criteria (ICH M10): The response of any interfering peak in the blank matrix at the retention time of the internal standard should be ≤ 5% of the response of the internal standard in the LLOQ sample.[4]
Matrix Effect
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the internal standard, which could affect the accuracy of the assay.
Protocol:
-
Obtain at least six independent sources of the biological matrix.
-
Prepare two sets of samples for each matrix source:
-
Set A: Spike the internal standard into the post-extraction supernatant of the blank matrix.
-
Set B: Spike the internal standard at the same concentration into a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor for the internal standard for each matrix source by dividing the peak area of the internal standard in Set A by the peak area in Set B.
-
Acceptance Criteria (ICH M10): The coefficient of variation (CV) of the matrix factor across the different matrix sources should be ≤ 15%.
Stability
Objective: To demonstrate that the internal standard is stable in stock solutions, working solutions, and in the biological matrix under the conditions of the entire analytical process.
Protocol:
-
Stock and Working Solution Stability:
-
Prepare fresh stock and working solutions of the internal standard.
-
Store aliquots of these solutions under the intended storage conditions (e.g., refrigerated, room temperature) for various durations.
-
At each time point, compare the response of the stored solutions to that of a freshly prepared solution.
-
Acceptance Criteria: The deviation from the nominal concentration should be within ±15%.
-
-
Matrix Stability (Bench-top, Freeze-thaw, Long-term):
-
Spike the internal standard into the biological matrix at a known concentration.
-
Subject the samples to conditions mimicking the analytical process:
-
Bench-top: Leave at room temperature for a specified period.
-
Freeze-thaw: Subject to multiple freeze-thaw cycles.
-
Long-term: Store at the intended storage temperature for an extended period.
-
-
Analyze the stability samples and compare the results to freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Bioanalytical Workflow and Decision-Making
To further clarify the processes involved, the following diagrams illustrate the key workflows in bioanalysis.
Caption: A typical workflow for bioanalytical sample analysis.
Caption: Decision pathway for internal standard selection.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
A Researcher's Guide to Internal Standards: Marbofloxacin-d8 vs. Ciprofloxacin-d8
In the precise world of bioanalytical research, the choice of an appropriate internal standard is paramount for accurate and reliable quantification of analytes. For researchers working with fluoroquinolone antibiotics, deuterated analogues such as Marbofloxacin-d8 and Ciprofloxacin-d8 are often the internal standards of choice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.
Performance Data at a Glance
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. The following tables summarize the performance of Ciprofloxacin-d8 as an internal standard in published methods and the validation of a robust LC-MS/MS method for Marbofloxacin, which provides a strong indication of the expected performance when using this compound.
Table 1: Performance Characteristics of Ciprofloxacin-d8 as an Internal Standard
| Parameter | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) |
| Linearity | Mouse Plasma, Urine, Bladder, Kidneys | 100–5000 | ≥ 0.99 | Not explicitly stated, but method met FDA guidelines | Not explicitly stated, but method met FDA guidelines |
| Linearity | Human Plasma | 10-5000 | > 0.99 | 87.25–114 | 3.37–12.60 |
| Accuracy & Precision | Human Plasma | 20-5000 | Not Stated | 94.5-105.0 | ≤9.8 (inter-day), ≤7.6 (intra-day) |
Table 2: Representative Performance of an LC-MS/MS Method for Marbofloxacin Quantification in Sheep Plasma
Note: This study utilized a non-deuterated internal standard, but the data reflects the performance of the overall method for Marbofloxacin.
| Parameter | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Mean Recovery (%) | Precision (%RSD) |
| Linearity, Recovery & Precision | Sheep Plasma | 0.001–10 | > 0.9994 | 74.91–78.90 | 2.343–13.768 (inter-day), 5.196–10.686 (intra-day)[1] |
Physicochemical Properties
Understanding the physical and chemical properties of the internal standards is crucial for method development.
Table 3: Physicochemical Properties of this compound and Ciprofloxacin-d8
| Property | This compound | Ciprofloxacin-d8 |
| Molecular Formula | C₁₇H₁₁D₈FN₄O₄ | C₁₇H₁₀D₈FN₃O₃ |
| Molecular Weight | ~370.40 g/mol | ~339.39 g/mol |
| Unlabeled CAS Number | 115550-35-1 | 85721-33-1 |
| Deuterated CAS Number | 1185053-37-5 | 1130050-35-9 |
| Appearance | Off-White to Yellow Solid | White to off-white solid |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible scientific research. Below are detailed methodologies for the analysis of Ciprofloxacin using Ciprofloxacin-d8 and a representative method for Marbofloxacin that can be adapted for use with this compound.
Experimental Protocol for the Quantification of Ciprofloxacin using Ciprofloxacin-d8 Internal Standard
This protocol is based on a validated method for the determination of ciprofloxacin in mouse plasma, urine, bladder, and kidneys.[2]
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of plasma or 30 µL of urine or tissue homogenate, add a suitable volume of Ciprofloxacin-d8 internal standard solution.
-
Precipitate proteins by adding an appropriate volume of a precipitating agent (e.g., acetonitrile).
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 50 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient: A gradient elution program should be optimized to ensure sufficient separation of ciprofloxacin from matrix components.
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ciprofloxacin: m/z 332.1 → 230.8
-
Ciprofloxacin-d8 (IS): m/z 340.1 → 296.1
-
Representative Experimental Protocol for the Quantification of Marbofloxacin (Adaptable for this compound)
This protocol is based on a validated LC-MS/MS method for the determination of marbofloxacin in sheep plasma.[1] this compound would be substituted as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a known volume of plasma (e.g., 980 µL), add 20 µL of the spiking standard solution and an appropriate amount of this compound internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Dual pump HPLC system
-
Column: Reverse phase C18 column
-
Mobile Phase: Optimized mixture of water and acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: Appropriate for the instrument sensitivity.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for Marbofloxacin:
-
m/z 363.00 → 320.00 (Quantifier)
-
m/z 363.00 → 245.00 (Qualifier)
-
-
Predicted MRM Transition for this compound (IS): The precursor ion would be m/z 371.00. Product ions would need to be determined experimentally by infusion of the standard.
Visualizing the Workflow: Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical workflow for choosing between this compound and Ciprofloxacin-d8.
References
The Role of Marbofloxacin-d8 in Ensuring Analytical Method Reliability: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods is paramount. In the analysis of the veterinary antibiotic Marbofloxacin, the use of a stable isotope-labeled internal standard, Marbofloxacin-d8, is a cornerstone of robust method validation and cross-validation. This guide provides a comparative overview of various analytical methods for Marbofloxacin, highlighting the critical role of internal standards like this compound in achieving reliable and reproducible results.
This compound is the deuterium-labeled version of Marbofloxacin and serves as an ideal internal standard in mass spectrometry-based analytical methods.[1] Its chemical and physical properties are nearly identical to that of Marbofloxacin, but its increased mass allows it to be distinguished by the detector. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to more accurate quantification.
Conceptual Workflow of Method Validation with an Internal Standard
The following diagram illustrates the typical workflow for validating an analytical method using an internal standard like this compound. This process ensures the method is reliable, reproducible, and fit for its intended purpose.
References
Performance Characteristics of Marbofloxacin-d8 in Analytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the validation of robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of Marbofloxacin-d8 in linearity and recovery experiments, essential parameters for ensuring the accuracy and precision of quantitative analyses.
This compound, a deuterium-labeled analog of the fluoroquinolone antibiotic Marbofloxacin, is frequently employed as an internal standard in analytical and pharmacokinetic research.[1] Its use is particularly advantageous in methods based on mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it helps to correct for variations in sample preparation and instrument response. While specific performance data for this compound itself is not always explicitly detailed in published literature, its efficacy is demonstrated through the validation of the analytical methods for the parent compound, Marbofloxacin.
Linearity Experiments
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For methods employing an internal standard like this compound, a constant amount of the standard is added to all calibration standards and samples. The linearity is then assessed by constructing a calibration curve of the peak area ratio of Marbofloxacin to this compound against the concentration of Marbofloxacin.
The following table summarizes the linearity data from various validated HPLC and LC-MS/MS methods for the quantification of Marbofloxacin. The excellent correlation coefficients (r²) observed in these studies underscore the consistent performance of the analytical systems, a prerequisite for the effective use of an internal standard.
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |
| 1.986 - 14.892 | ≥ 0.999 | HPLC-DAD | [2] |
| 0.001 - 10 | > 0.9994 | LC-MS/MS | [3] |
| 1 - 10 | Not Specified | HPLC | [4] |
| 2.5 - 17.5 | 0.99991 | HPLC-UV | [5] |
| 15 - 1500 (ng/mL) | 0.999 | HPLC with Fluorescence Detection | [6] |
| 5 - 2500 (ng/mL) | Not Specified | LC-MS/MS | [7] |
Recovery Experiments
Recovery experiments are performed to evaluate the extraction efficiency of an analytical method. The recovery of the analyte is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. For methods utilizing an internal standard, the recovery of both the analyte and the internal standard are monitored. Consistent recovery of the internal standard across different samples is a key indicator of a reliable method.
The table below presents recovery data for Marbofloxacin from different analytical methods. High and consistent recovery values are indicative of an efficient extraction process, which is crucial for accurate quantification.
| Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Marbofloxacin | 101.4 | < 2 (Intra & Inter-day) | HPLC-DAD | [2] |
| Marbofloxacin | 74.91 - 78.90 | 2.343 - 13.768 (Intra & Inter-day) | LC-MS/MS | [3] |
| Marbofloxacin | 99.99 | < 5 | HPLC | [4] |
| Marbofloxacin | 98.74 | 0.55 | HPLC-UV | [5] |
| Marbofloxacin | 90 | 2.7 (Intra-assay), 3.3 (Inter-assay) | HPLC with Fluorescence Detection | [6] |
While the absolute recovery of this compound is not always reported, its consistent recovery is inferred from the low variability (RSD) in the analyte's recovery and the overall precision of the method.
Experimental Protocols
Linearity Experiment Protocol
-
Preparation of Stock Solutions: Prepare a primary stock solution of Marbofloxacin and a separate stock solution of this compound in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards: From the Marbofloxacin stock solution, prepare a series of working standard solutions of different concentrations.
-
Spiking with Internal Standard: To a fixed volume of each working standard, add a constant volume of the this compound stock solution to achieve a consistent concentration of the internal standard in all calibration standards.
-
Sample Analysis: Analyze the prepared calibration standards using the validated chromatographic method.
-
Data Analysis: For each calibration standard, calculate the peak area ratio of Marbofloxacin to this compound. Plot a graph of the peak area ratio versus the concentration of Marbofloxacin. Perform a linear regression analysis to determine the slope, intercept, and the correlation coefficient (r²).
Recovery Experiment Protocol
-
Preparation of Spiked Samples: Prepare three sets of samples at low, medium, and high concentrations of Marbofloxacin within the linear range.
-
Set A (Pre-extraction Spike): Spike blank matrix (e.g., plasma, tissue homogenate) with known amounts of Marbofloxacin and a constant amount of this compound. Process these samples through the entire extraction procedure.
-
Set B (Post-extraction Spike): Extract blank matrix. Spike the resulting extract with the same amounts of Marbofloxacin and this compound as in Set A.
-
Set C (Unextracted Standard): Prepare standard solutions of Marbofloxacin and this compound in the final solvent at the same concentrations as in Set A and B.
-
-
Sample Analysis: Analyze all three sets of samples using the validated chromatographic method.
-
Data Calculation:
-
Recovery of Marbofloxacin (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Recovery of this compound (%) = (Mean peak area of this compound in Set A / Mean peak area of this compound in Set B) x 100
-
Visualizations
Caption: Workflow for a linearity experiment using an internal standard.
Caption: Workflow for a recovery experiment.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Single- and multiple-dose pharmacokinetics of marbofloxacin after oral administration to rabbits. [research.umkc.edu]
- 3. longdom.org [longdom.org]
- 4. ecronicon.net [ecronicon.net]
- 5. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 6. Determination of marbofloxacin in plasma samples by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Marbofloxacin-d8 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the veterinary fluoroquinolone antibiotic, marbofloxacin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison between the stable isotope-labeled internal standard, Marbofloxacin-d8, and commonly used structural analog internal standards. By presenting experimental data and detailed methodologies, this document serves as a practical resource for making informed decisions in the analytical laboratory.
The ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This mimicry allows for the correction of variations that can occur, such as matrix effects, extraction losses, and instrument fluctuations. Stable isotope-labeled (SIL) internal standards, like this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. Structural analogs, such as ofloxacin and enrofloxacin, offer a more readily available and cost-effective alternative, but their performance can be compromised by differences in their chemical structures compared to marbofloxacin.
Performance Comparison: this compound vs. Structural Analogs
While a direct head-to-head study with comprehensive quantitative data for this compound was not available in the public domain at the time of this guide's compilation, the following tables summarize the performance characteristics of analytical methods using either no internal standard or a structural analog. This data, gathered from various validated methods, provides valuable insights into the expected performance of each approach. The inclusion of a method without an internal standard highlights the significant improvements in data quality achieved with the use of any internal standard.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Marbofloxacin in Sheep Plasma (Without Internal Standard) [1][2]
| Parameter | Result |
| Linearity (r²) | >0.9994 |
| Intra-day Precision (%RSD) | 5.20 - 10.69% |
| Inter-day Precision (%RSD) | 2.34 - 13.77% |
| Mean Recovery | 74.91 - 78.90% |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.333 ng/mL |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Marbofloxacin in Bovine Plasma and Synovial Fluid Using Ofloxacin as an Internal Standard [3]
| Parameter | Result |
| Linearity Range | 5 - 2500 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL |
It is widely accepted in the scientific community that stable isotope-labeled internal standards like this compound generally provide superior performance in mitigating matrix effects and improving accuracy and precision compared to structural analogs. [4][5] The subtle structural differences in analogs like ofloxacin and enrofloxacin can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency relative to marbofloxacin, potentially compromising the accuracy of quantification.
Experimental Protocols
Below are detailed experimental protocols for the quantification of marbofloxacin using LC-MS/MS. The first protocol details a method without an internal standard, which can be adapted for use with this compound by adding the deuterated standard to the initial sample. The second protocol outlines a method using a structural analog internal standard.
Protocol 1: LC-MS/MS Quantification of Marbofloxacin in Sheep Plasma (Adaptable for this compound)[1]
1. Sample Preparation:
-
To 0.2 mL of sheep plasma, add 1.8 mL of acetonitrile containing 1% acetic acid.
-
Vortex for 30 seconds.
-
Add 200 mg of anhydrous sodium sulphate and vortex again.
-
Centrifuge at 10,000 RPM for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and centrifuge again under the same conditions.
-
Transfer 1 mL of the clear supernatant to an LC vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 70% A for 1 min, then to 10% A over 3 min, hold for 2 min, then return to 70% A for 2 min.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6410 Triple Quadrupole MS with Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions:
-
Marbofloxacin: m/z 363.1 → 320.1
-
Protocol 2: HPLC Quantification of Marbofloxacin in Plasma and Milk Using Enrofloxacin as an Internal Standard
While a detailed LC-MS/MS protocol for enrofloxacin as an internal standard was not fully available, a validated HPLC method provides a basis for adaptation.
1. Sample Preparation:
-
To 200 µL of plasma or milk, add a known concentration of enrofloxacin internal standard.
-
Add 200 µL of acetonitrile.
-
Precipitate proteins by shaking in an ultrasonic bath.
-
Centrifuge for 10 minutes at 1600 x g.
-
Dilute the supernatant fourfold with 0.067 M disodium hydrogen phosphate buffer (pH 7.5).
-
Transfer to an HPLC autosampler vial.
2. HPLC Conditions:
-
Column: Reverse-phase C18
-
Mobile Phase: Acetonitrile (20%) and trifluoroacetic acid (1 g/L) (80%)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 30 µL
-
Detection: Fluorescence (Excitation: 297 nm, Emission: 515 nm)
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the rationale behind choosing an internal standard, the following diagrams are provided.
Caption: A generalized workflow for the quantification of marbofloxacin using an internal standard.
Caption: Comparison of this compound and structural analog internal standards.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Cost-Benefit Analysis: The Case for Marbofloxacin-d8 in Routine Analytical Testing
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of quantitative analytical methods, the use of isotopically labeled internal standards is a critical consideration. This guide provides a comprehensive cost-benefit analysis of employing Marbofloxacin-d8 versus its non-deuterated counterpart in routine testing, supported by experimental data and detailed protocols.
The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest, Marbofloxacin, throughout the analytical process. This co-elution behavior is instrumental in correcting for variations in sample preparation, instrument response, and matrix effects, ultimately leading to more precise and accurate quantification. While the initial investment in a deuterated standard is higher, the long-term benefits of improved data quality, reduced need for repeat analyses, and increased confidence in results often outweigh the cost.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for Marbofloxacin analysis, comparing the costs and typical performance characteristics of methods using a non-deuterated standard versus the expected improvements with this compound.
Table 1: Cost Comparison of Analytical Standards
| Standard | Supplier Example | Quantity | Price (USD) | Price per mg (USD) |
| This compound | MedchemExpress | 500 µg | $585 | $1170 |
| Marbofloxacin (analytical standard) | Sigma-Aldrich | 100 mg | $110.25 | $1.10 |
Table 2: Performance of Marbofloxacin Analytical Methods (Without Deuterated Internal Standard)
| Parameter | Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| HPLC-DAD [1] | Gradient RP-HPLC | Veterinary Injectables | 1.986 - 14.892 µg/mL | 101.4% | < 2% | - | 1.0 µg/mL |
| HPLC-UV [2] | Isocratic RP-HPLC | Veterinary Chewable Tablets | 2.5 - 17.5 µg/mL | 98.74% | 0.55% | 0.25 µg/mL | 0.81 µg/mL |
| LC-MS/MS [3] | LC-MS/MS | Sheep Plasma | 0.001 - 10 µg/mL | 74.91 - 78.90% | Intra-day: 5.2-10.7%, Inter-day: 2.3-13.8% | 0.333 ng/mL | 1.0 ng/mL |
Table 3: Expected Performance Enhancements with this compound
| Parameter | Expected Improvement with this compound | Rationale |
| Accuracy | Significantly Improved | Co-elution of the deuterated standard with the analyte allows for effective correction of analyte loss during sample preparation and variations in instrument response. |
| Precision | Significantly Improved | The use of an isotopically labeled internal standard minimizes the impact of variability in injection volume and ionization efficiency, leading to lower relative standard deviations (%RSD). |
| Matrix Effect | Significantly Reduced | Deuterated standards are the most effective tool to compensate for ion suppression or enhancement caused by co-eluting matrix components, a common challenge in complex biological samples.[4][5][6] |
| Reliability | Increased | The improved accuracy and precision lead to more reliable and reproducible data, reducing the need for costly and time-consuming re-analysis of samples. |
Experimental Protocols
Below is a detailed methodology for the quantification of Marbofloxacin in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. This protocol is a representative example and may require optimization for specific applications.
1. Sample Preparation
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of Marbofloxacin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Marbofloxacin: Monitor a specific precursor-to-product ion transition (e.g., m/z 363.1 → 320.1).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 371.1 → 328.1).
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
3. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Marbofloxacin to the peak area of this compound against the concentration of Marbofloxacin standards.
-
Determine the concentration of Marbofloxacin in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a quantitative analysis with and without an internal standard, and the impact of matrix effects.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. lcms.cz [lcms.cz]
- 5. myadlm.org [myadlm.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Marbofloxacin-d8: A Guide for Laboratory Professionals
The proper disposal of Marbofloxacin-d8, a deuterated fluoroquinolone antibiotic used in research, is critical to ensure laboratory safety and environmental protection. This guide provides essential information for the safe handling and disposal of this compound.
This compound, like its non-deuterated counterpart, is classified as harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. Standard laboratory practices for chemical waste management should be strictly followed.
Key Disposal and Safety Information
For quick reference, the following table summarizes the essential information regarding the disposal and handling of this compound.
| Parameter | Information | Source |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Prohibited Disposal | Do not dispose of together with household garbage. | [1] |
| Container Disposal | Handle uncleaned containers as you would the product itself. | |
| Regulatory Compliance | Disposal must be in accordance with local, regional, national, and international regulations. | [1] |
| Spill Containment | Pick up mechanically. For larger spills, contain the source if safe to do so and place waste in a labeled, sealed container for disposal. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection when handling. | [2] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols Cited
The information presented in this guide is based on standard safety data sheets (SDS) for Marbofloxacin and this compound. These documents are compiled from toxicological and ecotoxicological data. The experimental protocols to determine the environmental fate and effects of chemicals are standardized and typically follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). These can include tests for aquatic toxicity (e.g., OECD 202, 203) and biodegradability (e.g., OECD 301 series).
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling Marbofloxacin-d8
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Marbofloxacin-d8 is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
This compound, a deuterated form of the fluoroquinolone antibiotic Marbofloxacin, requires careful handling due to its potential health and environmental effects. While some safety data sheets (SDS) suggest no special precautions are necessary if used correctly, a comprehensive safety approach mandates the use of personal protective equipment (PPE) and adherence to strict handling and disposal protocols[1][2]. Long-term exposure to Marbofloxacin has been associated with cartilage deterioration and adverse reproductive effects in animal studies[3].
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided in the table below. These recommendations are compiled from various safety data sheets to ensure a high level of protection.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified | To prevent eye irritation from dust or splashes[3][4]. |
| Hand Protection | Nitrile gloves | Chemically resistant | To prevent skin contact. Surgical gloves are a minimum requirement[5]. |
| Body Protection | Laboratory coat | Standard | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | For fine particles/dust | Recommended when handling powders to avoid inhalation[3][5]. |
Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.
General Hygiene:
-
Avoid breathing dust, fumes, or vapors[1].
-
Do not eat, drink, or smoke in areas where the compound is handled[3][4].
-
Wash hands thoroughly with soap and water after handling and before breaks[3][4].
-
Avoid prolonged or repeated exposure[1].
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight[3].
-
Some suppliers recommend refrigeration at 2-8°C[6].
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection for dusts[5].
-
Contain the spill using an absorbent material.
-
Carefully collect the spilled material and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
This compound should not be disposed of with household garbage[1].
-
Dispose of the compound and its container in accordance with all applicable local, regional, national, and international regulations[1][3][4]. This typically involves incineration at a licensed waste disposal facility.
-
The compound is harmful to aquatic life with long-lasting effects, so prevent its release into the environment[1][4].
Visualizing Laboratory Workflow
To ensure clarity in the handling process, the following diagrams illustrate the key procedural workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
